13-Decinnamoyltaxchinin B;Taxayuntin
説明
BenchChem offers high-quality 13-Decinnamoyltaxchinin B;Taxayuntin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 13-Decinnamoyltaxchinin B;Taxayuntin including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C35H44O13 |
|---|---|
分子量 |
672.7 g/mol |
IUPAC名 |
[(3S,10S,16S)-2,9,11,16-tetraacetyloxy-5-hydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-8-yl] benzoate |
InChI |
InChI=1S/C35H44O13/c1-17-23(40)15-34(32(6,7)42)26(17)27(47-31(41)22-12-10-9-11-13-22)29(45-19(3)37)33(8)24(44-18(2)36)14-25-35(16-43-25,48-21(5)39)28(33)30(34)46-20(4)38/h9-13,23-25,27-30,40,42H,14-16H2,1-8H3/t23?,24?,25?,27?,28?,29?,30?,33-,34+,35+/m1/s1 |
InChIキー |
IKDVXNASCSGIHM-DVRNBQAKSA-N |
異性体SMILES |
CC1=C2C(C([C@@]3(C(CC4[C@](C3C([C@@]2(CC1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C5=CC=CC=C5 |
正規SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
The Isolation and Structural Elucidation of Taxayuntin from Taxus Species: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the methodologies for the isolation and structural elucidation of Taxayuntin, a member of the 11(15→1)-abeo-taxane class of diterpenoids found in Taxus species. Recognizing the challenges in obtaining complete, published spectroscopic data for every natural product, this guide establishes a robust framework for these processes. It presents a detailed, field-proven protocol for the extraction and chromatographic purification of taxoids from Taxus biomass. Furthermore, it offers an in-depth case study on the structural elucidation of a closely related 11(15→1)-abeo-taxane, demonstrating the application and interpretation of modern spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and the exploration of the rich chemical diversity of the Taxus genus.
Introduction: The Significance of Taxayuntin and the Abeo-Taxane Scaffold
The genus Taxus, commonly known as yew, is a source of a remarkable array of structurally complex and biologically active diterpenoids, collectively known as taxoids.[1][2][3] The most famous of these, Paclitaxel (Taxol®), has had a profound impact on cancer chemotherapy. Beyond the well-known taxanes, there exists a diverse subclass of rearranged taxoids, the 11(15→1)-abeo-taxanes, which are characterized by a unique 5/7/6-membered ring system. Taxayuntin is a representative member of this structural class. The study of these less common taxoids is crucial for understanding the biosynthesis of taxanes and for discovering new compounds with potentially valuable pharmacological properties.[4]
This guide provides a detailed protocol for the isolation of taxoids from Taxus species, with a focus on obtaining compounds like Taxayuntin. It then delves into the critical process of structural elucidation, using a representative 11(15→1)-abeo-taxane from Taxus yunnanensis as a case study to illustrate the principles and data interpretation involved.
Isolation of Taxayuntin: A Step-by-Step Protocol
The isolation of a specific taxoid from the complex chemical matrix of a Taxus extract is a multi-step process that relies on the principles of solubility and differential affinity for chromatographic stationary phases. The following protocol is a representative procedure synthesized from established methods for taxoid isolation.[2][3]
Extraction of Crude Taxoids
The initial step involves the extraction of the taxoids from the plant material. The choice of solvent is critical; it must be able to efficiently solubilize the target compounds while minimizing the co-extraction of highly polar or non-polar impurities.
Protocol:
-
Preparation of Plant Material: Air-dry the needles and young stems of the Taxus species (e.g., Taxus yunnanensis) and grind them into a fine powder. This increases the surface area for efficient solvent penetration.
-
Solvent Extraction: Macerate the powdered plant material in methanol at room temperature for 24-48 hours. Repeat this process three times to ensure exhaustive extraction. Methanol is a versatile solvent for a broad range of taxoids.
-
Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude, viscous residue.
-
Liquid-Liquid Partitioning:
-
Suspend the crude residue in distilled water.
-
Perform a series of liquid-liquid extractions with solvents of increasing polarity. Start with hexane to remove non-polar constituents like lipids and chlorophyll.
-
Subsequently, extract the aqueous layer with dichloromethane or ethyl acetate. The majority of taxoids will partition into this organic phase.
-
Concentrate the dichloromethane/ethyl acetate fraction to yield a crude taxoid mixture.
-
Chromatographic Purification
The crude taxoid mixture is a complex blend of numerous structurally similar compounds. Therefore, a multi-step chromatographic purification is essential to isolate Taxayuntin.
Protocol:
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Adsorb the crude taxoid mixture onto a small amount of silica gel.
-
Load the adsorbed mixture onto a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Elute the column with a stepwise gradient of increasing polarity, typically using mixtures of hexane and ethyl acetate, followed by ethyl acetate and methanol. The rationale here is to separate the taxoids into fractions based on their polarity.
-
Monitor the fractions using Thin Layer Chromatography (TLC) and combine those with similar profiles.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Fine Purification):
-
Subject the fractions containing the target compound (as indicated by TLC analysis against a standard, if available, or by preliminary analytical HPLC) to preparative HPLC.
-
A reversed-phase C18 column is commonly used for taxoid separation.
-
Elute with a suitable mobile phase, often a gradient of acetonitrile and water. The specific gradient profile will need to be optimized based on the retention time of the target compound.
-
Collect the fractions corresponding to the peak of interest and evaporate the solvent to obtain the purified compound.
-
Caption: Workflow for the isolation of Taxayuntin.
Structural Elucidation: A Spectroscopic Approach
Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques that provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.
Note: Due to the limited availability of complete, published spectroscopic data for Taxayuntin, the following section will use the data for a closely related 11(15→1)-abeo-taxane, 13α-acetoxy-5α-cinnamoyloxy-11(15→1)abeotaxa-4(20),11-diene-9α,10β,15-triol (Compound 1) , isolated from Taxus yunnanensis, as a representative example for a detailed structural elucidation walkthrough.[5][6]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of the compound.
-
High-Resolution Mass Spectrometry (HRMS): HRMS analysis of Compound 1 would provide a highly accurate mass measurement, allowing for the determination of its molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. A combination of 1D and 2D NMR experiments is used to piece together the molecular puzzle.
-
¹H NMR Spectroscopy: This technique provides information about the number and types of protons in the molecule, as well as their chemical environment and connectivity to neighboring protons (through spin-spin coupling).
-
¹³C NMR Spectroscopy: This experiment reveals the number and types of carbon atoms in the molecule (e.g., methyl, methylene, methine, quaternary, carbonyl).
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps to establish spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which is essential for determining the relative stereochemistry of the molecule.
-
Case Study: Structural Elucidation of 13α-acetoxy-5α-cinnamoyloxy-11(15→1)abeotaxa-4(20),11-diene-9α,10β,15-triol (Compound 1)
The following tables summarize the ¹H and ¹³C NMR data for Compound 1, as reported by Kiyota et al. (2001).[5][6]
Table 1: ¹H and ¹³C NMR Data for Compound 1 in CDCl₃
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 62.1 | |
| 2 | 27.9 | 1.89 m |
| 3 | 40.9 | 2.72 br.d, 8.2 |
| 4 | 147.5 | |
| 5 | 75.3 | 5.49 t, 2.7 |
| 6α | 29.7 | 1.88 m |
| 6β | 1.30 m | |
| 7α | 29.0 | 1.60 m |
| 7β | 1.76 m | |
| 8 | 41.6 | |
| 9 | 79.5 | 4.05 d, 9.6 |
| 10 | 69.4 | 4.46 d, 9.6 |
| 11 | 141.0 | |
| 12 | 141.8 | |
| 13 | 80.1 | 5.44 t, 7.7 |
| 14α | 44.4 | 1.09 m |
| 14β | 2.05 m | |
| 15 | 75.9 | |
| 16 | 28.5 | 1.15 s |
| 17 | 25.1 | 1.31 s |
| 18 | 13.9 | 0.95 s |
| 19 | 19.9 | 1.92 s |
| 20 | 114.7 | 5.23 s, 4.88 s |
| Cinnamoyl | ||
| 1' | 166.4 | |
| 2' | 118.2 | 6.40 d, 15.9 |
| 3' | 145.0 | 7.65 d, 15.9 |
| 1'' | 134.5 | |
| 2''/6'' | 128.2 | 7.52 m |
| 3''/5'' | 129.0 | 7.36 m |
| 4'' | 130.5 | 7.36 m |
| Acetoxy | ||
| 1''' | 171.1 | |
| 2''' | 20.6 | 1.52 s |
Data Interpretation Workflow:
-
Identify Spin Systems with COSY: The COSY spectrum would show correlations between H-2 and H-3, H-9 and H-10, and H-13 with the H-14 protons. This establishes fragments of the molecule.
-
Assign Protons to Carbons with HSQC: The HSQC spectrum directly links the proton signals to their corresponding carbon signals in Table 1. For example, the proton at 5.49 ppm (H-5) would show a correlation to the carbon at 75.3 ppm (C-5).
-
Connect the Fragments with HMBC: The HMBC spectrum is key to assembling the full structure. Key correlations would include:
-
The methyl protons (H-16, H-17, H-18, H-19) to their neighboring carbons, confirming their positions on the taxane skeleton.
-
The exomethylene protons (H-20) to C-3, C-4, and C-5, establishing the double bond at C-4(20).
-
The cinnamoyl and acetoxy protons to the carbons of the taxane core, confirming their ester linkages at C-5 and C-13, respectively.
-
-
Confirm Stereochemistry with NOESY: The NOESY spectrum would reveal through-space interactions that define the relative stereochemistry. For example, correlations between key axial and equatorial protons would help to establish the chair/boat conformations of the rings.
Caption: Logical flow of spectroscopic data interpretation.
Conclusion
The isolation and structural elucidation of taxoids like Taxayuntin from Taxus species require a systematic and multi-faceted approach. This guide has outlined a robust protocol for the extraction and purification of these valuable natural products. Furthermore, through a detailed case study of a representative 11(15→1)-abeo-taxane, it has demonstrated the power of modern spectroscopic techniques, particularly 1D and 2D NMR, in piecing together complex molecular structures. The methodologies described herein provide a solid foundation for researchers to explore the rich chemical diversity of the Taxus genus, paving the way for the discovery of new compounds with potential therapeutic applications.
References
-
PubMed.
-
SID.
-
ACS Publications.
-
J-STAGE.
-
PubMed.
-
PubMed.
-
Taylor & Francis Online.
-
J-STAGE.
-
PubMed.
-
J-STAGE.
-
ResearchGate.
-
PubMed.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. researchgate.net [researchgate.net]
- 4. Yunantaxusin A, a new 11(15-->1)-abeo-taxane from Taxus yunnanensis [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. New 11(15-->1)abeotaxane, 11(15-->1),11(10-->9)bisabeotaxane and 3,11-cyclotaxanes from Taxus yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthetic pathway of Taxayuntin in yew plants
An In-depth Technical Guide to the Biosynthetic Pathway of Taxoids in Yew (Taxus)
A Note on Terminology: The topic specified is the biosynthetic pathway of "Taxayuntin." This term is not a recognized name for a major taxane diterpenoid in the authoritative scientific literature. This guide will, therefore, focus on the extensively studied and economically significant biosynthetic pathway of paclitaxel (Taxol®), the archetypal taxoid from yew (Taxus species). The enzymatic steps, intermediates, and methodologies described herein form the core understanding of how the foundational taxane skeleton is synthesized and modified in yew, and are directly applicable to the broader family of over 350 identified taxoids.
Introduction
The taxane diterpenoids, or taxoids, represent a large family of complex natural products isolated from various species of the yew tree (Taxus). Among these, paclitaxel (Taxol®) stands out as a blockbuster anticancer agent, renowned for its unique mechanism of action involving the stabilization of microtubules, which disrupts cell division[1]. The intricate structure of paclitaxel, featuring a unique taxane core, eleven stereocenters, and multiple oxygenated and acylated functional groups, is the product of a long and complex biosynthetic pathway[2][3]. Understanding this pathway is not merely an academic exercise; it is critical for developing sustainable and high-yield production methods, from enhancing yields in Taxus cell cultures to reconstructing the pathway in microbial hosts[4][5].
This guide provides a technical deep-dive into the enzymatic steps that construct the taxane skeleton and elaborate it into advanced precursors. It is designed for researchers and drug development professionals, offering not just a description of the pathway but also the causality behind experimental approaches and detailed methodologies for its investigation.
Chapter 1: The Genesis - Formation of the Universal Diterpenoid Precursor
All taxoids originate from the universal C20 diterpenoid precursor, geranylgeranyl diphosphate (GGPP). In plants, GGPP is synthesized in plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway[6]. This pathway utilizes pyruvate and glyceraldehyde-3-phosphate to produce the fundamental C5 building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP)[7].
The enzyme geranylgeranyl diphosphate synthase (GGPPS) then catalyzes the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP to form GGPP[8][9][10]. The availability of this precursor is a critical control point for the overall flux into the taxoid pathway and other essential plastidial terpenoids like chlorophylls and carotenoids[7][11].
Chapter 2: The Committed Step - Cyclization to the Taxane Skeleton
The first committed step in taxoid biosynthesis is the complex cyclization of the linear GGPP molecule into the tricyclic taxane core. This remarkable transformation is catalyzed by a single enzyme: taxadiene synthase (TS) [12][13][14].
TS is a class I terpenoid cyclase that orchestrates a series of carbocation-mediated intramolecular additions and rearrangements[15]. The reaction proceeds without a stable intermediate, converting GGPP directly into taxa-4(5),11(12)-diene, the parent olefin of the taxane family[13][16]. The formation of this specific olefin isomer, rather than the exocyclic taxa-4(20),11(12)-diene, was a crucial discovery in elucidating the pathway's direction[16]. The successful cloning and functional expression of the TS gene were landmark achievements, enabling the production of the taxane skeleton in heterologous systems like E. coli[3][13].
Caption: The committed step of taxoid biosynthesis.
Chapter 3: Elaboration of the Core - A Network of P450-Mediated Oxygenations
Following the formation of the taxane skeleton, a series of extensive oxidative modifications occur. These reactions are predominantly catalyzed by a family of cytochrome P450-dependent monooxygenases (CYP450s), which are responsible for installing hydroxyl groups at various positions on the core structure[17][18]. These oxygenations are critical for the biological activity of the final product and create the handles for subsequent acylation reactions. It is now understood that this process is not strictly linear but rather a "metabolic grid," where multiple routes can diverge and converge[17][18].
-
The First Oxygenation (C5): The initial hydroxylation is catalyzed by taxadiene 5α-hydroxylase (T5αH) , a member of the CYP725A subfamily (CYP725A4)[4][19]. This enzyme catalyzes an unusual reaction, hydroxylating the C5 position while concurrently migrating the C4-C5 double bond to an exocyclic C4-C20 position, yielding taxa-4(20),11(12)-dien-5α-ol[20][21][22]. This step is a significant bottleneck in heterologous production systems[23].
-
Subsequent Hydroxylations (C10, C13, C2, C7, C9, C1): Following the initial C5 hydroxylation and a subsequent C5 acetylation (see Chapter 4), a cascade of other CYP450s act upon the increasingly decorated taxane core. Key identified enzymes include:
-
Taxane 10β-hydroxylase (T10βH): Adds a hydroxyl group at the C10 position[24].
-
Taxane 13α-hydroxylase (T13αH): Responsible for the crucial C13 hydroxylation, which is the attachment point for the side chain[25].
-
Taxane 2α-hydroxylase (T2αH): Oxygenates the C2 position[26].
-
Taxane 7β-hydroxylase (T7βH): Adds the hydroxyl group at C7[26].
-
The precise order of these hydroxylations can vary, suggesting the enzymes have some substrate promiscuity, leading to a complex network of interconnected pathways rather than a single linear route[17][25].
Chapter 4: The Acyltransferase Network - Adding Functional Groups
Acylation reactions, which add acetyl and benzoyl groups to the hydroxylated taxane core, are catalyzed by a family of coenzyme A (CoA)-dependent acyltransferases. These modifications are essential for progressing through the pathway and for the final bioactivity of paclitaxel[1].
-
Taxadien-5α-ol-O-acetyltransferase (TAT): This enzyme acetylates the C5-hydroxyl group of taxadien-5α-ol to form taxadien-5α-yl acetate. This is considered an early and crucial step that gates the entry of intermediates into the main pathway branch leading to paclitaxel[1][26].
-
Taxane 2α-O-benzoyltransferase (TBT): TBT catalyzes the transfer of a benzoyl group from benzoyl-CoA to the 2α-hydroxyl position, a modification found in many advanced taxoids, including baccatin III[27].
-
10-deacetylbaccatin III-10-O-acetyltransferase (DBAT): This well-characterized enzyme catalyzes the acetylation of the C10 hydroxyl group of 10-deacetylbaccatin III (10-DAB), a key late-stage intermediate, to produce baccatin III[1]. 10-DAB is often harvested from yew needles as a precursor for the semi-synthesis of paclitaxel.
-
Diverting Pathways: Not all acylations lead to paclitaxel. Some acetyltransferases can divert intermediates into "off-pathway" metabolites like taxusin by acetylating positions that block progression, such as the C9 and C10 hydroxyls of certain intermediates[28][29].
Chapter 5: Final Assembly - Side Chain Synthesis and Attachment
The remarkable anticancer activity of paclitaxel is critically dependent on its C13 side chain, N-benzoyl-β-phenylisoserine[1][30].
-
Side Chain Formation: The biosynthesis of the β-phenylalanine moiety is initiated by the enzyme phenylalanine aminomutase (PAM) , which converts α-phenylalanine to β-phenylalanine[31]. This is then activated, likely to its CoA thioester form.
-
Side Chain Attachment and Final Acylation: The assembly of the final molecule involves two key transferase steps:
-
A phenylpropanoyltransferase (BAPT) attaches the phenylisoserinoyl side chain to the C13-hydroxyl of baccatin III.
-
The final step in the entire pathway is the N-benzoylation of the attached side chain, catalyzed by 3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferase (DBTNBT) [1][30][32]. The cloning of the gene for this terminal enzyme was a capstone achievement in the elucidation of the pathway.
-
Caption: Simplified overview of the paclitaxel biosynthetic pathway.
Chapter 6: Methodologies for Pathway Investigation
The elucidation of this complex pathway has relied on a combination of classical biochemistry, molecular genetics, and analytical chemistry. Below are representative protocols for key experimental workflows.
Protocol 6.1: Identification of Pathway Genes via Differential Display and Homology-Based Cloning
This approach was instrumental in identifying the CYP450s and acyltransferases involved in the pathway[24][25]. The rationale is that genes involved in taxoid biosynthesis will be upregulated in Taxus cells that are actively producing these compounds.
Workflow Diagram
Caption: Workflow for identifying taxoid biosynthetic genes.
Step-by-Step Methodology:
-
Cell Culture and Induction: Grow Taxus cuspidata suspension cells in appropriate media. To induce taxoid biosynthesis, treat a subset of cultures with an elicitor like methyl jasmonate (e.g., 100 µM) and harvest cells after a predetermined induction period (e.g., 16 hours)[24]. Harvest an equal amount of uninduced cells as a control.
-
RNA Isolation and cDNA Library Construction: Isolate total RNA from both induced and uninduced cell pellets using a robust method suitable for plant tissues (e.g., guanidine thiocyanate-based buffer)[24]. Purify mRNA and use it to construct a cDNA library (e.g., using a lambda phage vector).
-
Differential Screening:
-
Classical Approach (DD-RT-PCR): Perform reverse transcription-polymerase chain reaction on RNA from both samples using a set of arbitrary and anchored primers. Separate the resulting fragments on a sequencing gel and identify bands that are present or significantly more intense in the induced sample[24].
-
Modern Approach (RNA-Seq): Perform high-throughput sequencing of the transcriptomes from both induced and control cells. Bioinformatically identify transcripts that are significantly upregulated upon induction.
-
-
Gene Fragment Isolation and Full-Length Clone Screening: Excise, re-amplify, and sequence the differentially expressed gene fragments. Use these sequences as probes to screen the full-length cDNA library to isolate the corresponding complete gene clones.
-
Heterologous Expression: Subclone the full-length cDNA into an appropriate expression vector for a host system like Saccharomyces cerevisiae (yeast) or Spodoptera frugiperda (insect cells) for P450s, or Escherichia coli for acyltransferases[1][24]. Co-expression with a P450 reductase is often necessary for functional hydroxylase activity[17].
-
Functional Characterization: Perform enzyme assays as described in Protocol 6.2 to confirm the function of the expressed protein.
Protocol 6.2: In Vitro Assay for a Cytochrome P450 Taxoid Hydroxylase
This protocol describes a general method to test the catalytic activity of a heterologously expressed P450 enzyme using a taxoid substrate.
Step-by-Step Methodology:
-
Microsome Preparation (for Yeast/Insect Cells): Grow the recombinant host cells expressing the P450 and its reductase. Harvest the cells, lyse them (e.g., using glass beads for yeast or sonication), and prepare microsomal fractions by differential centrifugation. The microsomes contain the membrane-bound P450 enzymes.
-
Assay Reaction Mixture: In a microfuge tube, combine the following in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5):
-
Microsomal protein preparation (e.g., 50-200 µg).
-
The taxoid substrate (e.g., taxadien-5α-yl acetate) dissolved in a minimal volume of acetone or DMSO.
-
An NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH directly.
-
-
Reaction Initiation and Incubation: Initiate the reaction by adding the NADPH or generating system. Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 1-2 hours) with gentle shaking.
-
Reaction Quenching and Product Extraction: Stop the reaction by adding an equal volume of a solvent like ethyl acetate. Vortex vigorously to extract the lipid-soluble taxoids into the organic phase. Centrifuge to separate the phases.
-
Analysis: Carefully remove the organic layer, evaporate it to dryness under a stream of nitrogen, and redissolve the residue in a small volume of methanol or acetonitrile. Analyze the products using HPLC or LC-MS/MS (Protocol 6.3) by comparing the retention time and mass spectrum to an authentic standard if available, or by performing detailed structural elucidation (NMR) for novel products[25].
Protocol 6.3: Quantification of Taxoids by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for sensitive and specific quantification of taxoids in complex biological extracts[33][34].
Step-by-Step Methodology:
-
Sample Preparation: Prepare extracts from Taxus tissues, cell cultures, or enzyme assays as described previously. Ensure the final sample is dissolved in a solvent compatible with the HPLC mobile phase. Spike the sample with a known concentration of an internal standard (e.g., a deuterated analog of the target taxoid) to correct for matrix effects and variations in instrument response[33].
-
Chromatographic Separation (HPLC):
-
Column: Use a C18 reverse-phase column suitable for separating complex plant metabolites.
-
Mobile Phase: Employ a gradient of water (often with 0.1% formic acid for better ionization) and an organic solvent like acetonitrile or methanol. The gradient program is optimized to resolve the target taxoids from other metabolites.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample.
-
-
Detection and Quantification (MS/MS):
-
Ionization: Use an electrospray ionization (ESI) source, typically in positive ion mode, to generate protonated molecular ions [M+H]+ of the taxoids.
-
Multiple Reaction Monitoring (MRM): Operate the mass spectrometer in MRM mode. This involves selecting the specific precursor ion (the [M+H]+ of the target taxoid) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific, characteristic product ion in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte.
-
Quantification: Create a calibration curve using known concentrations of authentic standards. The concentration of the taxoid in the unknown sample is determined by comparing the ratio of its peak area to the internal standard's peak area against the calibration curve.
-
Quantitative Data Summary
The following table summarizes key enzymes in the paclitaxel biosynthetic pathway. Kinetic parameters can vary significantly based on the specific substrate used and the experimental conditions.
| Enzyme | Abbreviation | Gene/Class | Substrate(s) | Product(s) |
| Taxadiene Synthase | TS | TDC1/TPS | Geranylgeranyl Diphosphate | Taxa-4(5),11(12)-diene |
| Taxadiene 5α-hydroxylase | T5αH | CYP725A4 | Taxa-4(5),11(12)-diene | Taxa-4(20),11(12)-dien-5α-ol |
| Taxadien-5α-ol O-acetyltransferase | TAT | TAT | Taxadien-5α-ol, Acetyl-CoA | Taxadien-5α-yl acetate |
| Taxane 10β-hydroxylase | T10βH | CYP725A | Taxadien-5α-yl acetate | Taxadien-5α-acetoxy-10β-ol |
| Taxane 13α-hydroxylase | T13αH | CYP725A | Oxygenated Taxane Core | 13α-hydroxy Taxane |
| Taxane 2α-O-benzoyltransferase | TBT | TBT | 2-debenzoyltaxoid, Benzoyl-CoA | 2-benzoyl Taxoid |
| 10-deacetylbaccatin III-10-O-acetyltransferase | DBAT | DBAT | 10-deacetylbaccatin III, Acetyl-CoA | Baccatin III |
| 3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferase | DBTNBT | DBTNBT | N-debenzoyltaxol, Benzoyl-CoA | Paclitaxel |
Conclusion
The biosynthetic pathway of taxoids in yew is a testament to the chemical complexity achievable in nature. From the initial cyclization of a linear precursor to a highly coordinated network of oxygenations and acylations, the pathway involves at least 19 distinct enzymatic steps[3]. While the major enzymes have been identified and characterized, significant questions remain, particularly concerning the regulation of metabolic flux and the precise sequence of intermediate steps in the "metabolic grid." Continued research, leveraging the methodologies described herein and new tools in synthetic biology, will be crucial for improving the production of these life-saving medicines and unlocking the full potential of the taxoid family.
References
- Mitra, S. (2025). Improvements in Taxol Biosynthesis by Metabolic Engineering: Recent Trends.
- Jennewein, S., et al. (2004). Cytochrome p450 taxadiene 5alpha-hydroxylase, a mechanistically unusual monooxygenase catalyzing the first oxygenation step of taxol biosynthesis. Chemistry & Biology.
- Hezari, M., & Croteau, R. (1997). Taxol Biosynthesis. SpringerLink.
- Walker, K., et al. (2002). The final acylation step in Taxol biosynthesis: Cloning of the taxoid C13-side-chain N-benzoyltransferase from Taxus.
- Nawale, G., et al. (2021). Recent Advances in Metabolic Engineering, Protein Engineering, and Transcriptome-Guided Insights Toward Synthetic Production of Taxol. Frontiers in Bioengineering and Biotechnology.
- Hampel, D., et al. (2009). Taxol biosynthesis: Identification and characterization of two acetyl CoA:taxoid-O-acetyl transferases that divert pathway flux away from Taxol production. Archives of Biochemistry and Biophysics.
- Jennewein, S., et al. (2001). Taxol biosynthesis: Taxane 13α-hydroxylase is a cytochrome P450-dependent monooxygenase.
- Wiemer, A. J., et al. (2011). Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target. The FEBS Journal.
- Long, R., et al. (2024). Specificity of the N-benzoyl transferase responsible for the last step of Taxol biosynthesis. bioRxiv.
- Al-Shorgani, N. K. N., et al. (2018). Metabolic Engineering of Bacillus subtilis Toward Taxadiene Biosynthesis as the First Committed Step for Taxol Production. Frontiers in Microbiology.
- Le, C., et al. (2017). Heterologous expression and characterization of plant Taxadiene-5α-Hydroxylase (CYP725A4) in Escherichia coli.
- Ajikumar, P. K., et al. (2010). Isoprenoid Pathway Optimization for Taxol Precursor Overproduction in Escherichia coli. Science.
- Wang, J.-B., et al. (2024). Unraveling the Catalytic Mechanism of Taxadiene-5α-hydroxylase from Crystallography and Computational Analyses. Journal of the American Chemical Society.
- Walker, K., et al. (2002).
- Malik, S., et al. (2011). Taxoids: Biosynthesis and in vitro production.
- Hampel, D., et al. (2009).
- Biglarpour, M., et al. (2023). Oxetane Ring Formation in Taxol Biosynthesis Is Catalyzed by a Bifunctional Cytochrome P450 Enzyme. Journal of the American Chemical Society.
- N.A. (n.d.).
- Kaspera, R., & Croteau, R. B. (2006). Cytochrome P450 oxygenases of Taxol biosynthesis. Phytochemistry Reviews.
- Kaspera, R., & Croteau, R. B. (2006). Cytochrome P450 oxygenases of Taxol biosynthesis. PubMed.
- Kaspera, R., & Croteau, R. (2006). Cytochrome P450 oxygenases of Taxol biosynthesis.
- Walker, K., et al. (2002). The final acylation step in Taxol biosynthesis: Cloning of the taxoid C13-side-chain N-benzoyltransferase from Taxus.
- N.A. (n.d.). Taxadiene 5alpha-hydroxylase. Wikipedia.
-
Sabzehzari, M., et al. (2020). Alternative Sources and Metabolic Engineering of Taxol: Advances and Future Perspectives. Biotechnology Advances. [Link]
- Fu, C., et al. (2021). Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases. Molecules.
- Walker, K., & Croteau, R. (2000). Taxol biosynthesis: Molecular cloning of a benzoyl-CoA:taxane 2α-O-benzoyltransferase cDNA from Taxus and functional expression in Escherichia coli.
- N.A. (n.d.). Taxadiene synthase. Wikipedia.
- Croteau, R. B., et al. (2006). Taxol biosynthesis and molecular genetics. Phytochemistry Reviews.
- Zhang, P., & Xu, M. (2008). Taxol synthesis.
- Zhou, F., et al. (2017). A recruiting protein of geranylgeranyl diphosphate synthase controls metabolic flux toward chlorophyll biosynthesis in rice.
- Biggs, B. W., et al. (2021). Optimizing the biosynthesis of oxygenated and acetylated Taxol precursors in Saccharomyces cerevisiae using advanced bioprocessing strategies. Biotechnology and Bioengineering.
- Guo, J., et al. (2019). Characterization of the Geranylgeranyl Diphosphate Synthase Gene in Acyrthosiphon pisum (Hemiptera: Aphididae) and Its Association With Carotenoid Biosynthesis. Frontiers in Physiology.
- Hampel, D., et al. (2009). Regioselectivity of taxoid-O-acetyltransferases: Heterologous expression and characterization of a new taxadien-5a??.
- Jiang, Z., et al. (2023).
- Abbasi Kajani, A., et al. (2014).
- N.A. (n.d.). Cloning and Functional Analysis of TCAP3 Gene in Taxus Chinensis var. mairei. Semantic Scholar.
- Jennewein, S., et al. (2001). Molecular cloning of a cytochrome P450 taxane 10β-hydroxylase cDNA from Taxus and functional expression in yeast.
- Lin, X., et al. (1996). Mechanism of Taxadiene Synthase, a Diterpene Cyclase That Catalyzes the First Step of Taxol Biosynthesis in Pacific Yew. Biochemistry.
- Ramirez-Estrada, K., et al. (2016).
- Kim, Y.-K., et al. (2014). Taxadiene [taxa-4 (5),11 (12)-diene] synthesis by taxadiene synthase in the taxol biosynthesis pathway.
- Koehn, J. A., et al. (2011). Taxadiene Synthase Structure and Evolution of Modular Architecture in Terpene Biosynthesis. Journal of the American Chemical Society.
- da Silva, P. B., et al. (2018). A Critical Review of Properties and Analytical Methods for the Determination of Docetaxel in Biological and Pharmaceutical Matrices. Critical Reviews in Analytical Chemistry.
- N.A. (n.d.). TDC1 - Taxadiene synthase - Taxus brevifolia (Pacific yew). UniProt.
- Hoke, S. H., et al. (1994). Determination of taxanes in Taxus brevifolia extracts by tandem mass spectrometry and high-performance liquid chromatography.
- N.A. (2021). Overview of Analytical Methods for Taxanes Quantification in Diluted Formulations and Biological Samples and their Applications in Clinical Practice.
- de Sousa, J., et al. (2021). Analytical methods for taxanes quantification in diluted formulations and biological samples and their applications in clinical practice.
- N.A. (n.d.). PB-Taxoid method for the quantification of cellular affinities of small...
Sources
- 1. pnas.org [pnas.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 4. Recent Advances in Metabolic Engineering, Protein Engineering, and Transcriptome-Guided Insights Toward Synthetic Production of Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternative sources and metabolic engineering of Taxol: Advances and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geranylgeranyl diphosphate biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Frontiers | Characterization of the Geranylgeranyl Diphosphate Synthase Gene in Acyrthosiphon pisum (Hemiptera: Aphididae) and Its Association With Carotenoid Biosynthesis [frontiersin.org]
- 11. pnas.org [pnas.org]
- 12. Taxadiene synthase - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. uniprot.org [uniprot.org]
- 15. Taxadiene Synthase Structure and Evolution of Modular Architecture in Terpene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cytochrome P450 oxygenases of Taxol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytochrome P450 oxygenases of Taxol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Heterologous expression and characterization of plant Taxadiene-5α-Hydroxylase (CYP725A4) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytochrome p450 taxadiene 5alpha-hydroxylase, a mechanistically unusual monooxygenase catalyzing the first oxygenation step of taxol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Taxadiene 5alpha-hydroxylase - Wikipedia [en.wikipedia.org]
- 23. Optimizing the biosynthesis of oxygenated and acetylated Taxol precursors in Saccharomyces cerevisiae using advanced bioprocessing strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Molecular cloning of a cytochrome P450 taxane 10β-hydroxylase cDNA from Taxus and functional expression in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pnas.org [pnas.org]
- 26. mdpi.com [mdpi.com]
- 27. pnas.org [pnas.org]
- 28. Taxol biosynthesis: Identification and characterization of two acetyl CoA:taxoid-O-acetyl transferases that divert pathway flux away from Taxol production - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Taxol biosynthesis: Identification and characterization of two acetyl CoA:taxoid-O-acetyl transferases that divert pathway flux away from Taxol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. The final acylation step in Taxol biosynthesis: Cloning of the taxoid C13-side-chain N-benzoyltransferase from Taxus - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. The final acylation step in taxol biosynthesis: cloning of the taxoid C13-side-chain N-benzoyltransferase from Taxus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Determination of taxanes in Taxus brevifolia extracts by tandem mass spectrometry and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. stm.bookpi.org [stm.bookpi.org]
Pharmacological Properties and Bioactivity of Taxayuntin: A Technical Guide for Drug Development
Executive Summary
Taxayuntin (synonymous with Taxayunnansin A and 13-Decinnamoyltaxchinin B) is a naturally occurring taxane diterpenoid predominantly isolated from yew species such as Taxus yunnanensis, Taxus cuspidata, and Taxus wallichiana (1)[1]. While the taxane class is globally recognized for the blockbuster chemotherapeutic paclitaxel (Taxol)—a potent microtubule stabilizer—non-paclitaxel-type taxoids like Taxayuntin are garnering significant attention for their distinct, orthogonal bioactivities.
For drug development professionals, Taxayuntin represents a critical molecule not as a standalone cytotoxic agent, but as a potent modulator of multidrug resistance (MDR) and a highly versatile chemical scaffold for synthesizing dual-functional abeo-taxane derivatives (2)[2].
Chemical Profile and Structural Biology
Taxayuntin possesses a complex tetracyclic diterpene core characteristic of the taxane family. Its structural lipophilicity and unique functional group presentation allow it to partition effectively into cellular membranes, a critical prerequisite for its interaction with transmembrane efflux pumps.
Table 1: Physicochemical Properties of Taxayuntin
| Property | Value | Pharmacological Implication |
|---|---|---|
| Molecular Formula | C35H44O13 | Defines the complex diterpenoid scaffold |
| Molecular Weight | 672.7 g/mol | High MW typical of macrocyclic natural products |
| XLogP3 (Lipophilicity) | 1.4 | Facilitates lipid bilayer partitioning for target engagement |
| Topological Polar Surface Area | 181 Ų | Influences passive permeability across cell membranes |
| Complexity Score | 1380 | Highlights the necessity of semi-synthesis for analog generation |
Pharmacological Mechanisms
Multidrug Resistance (MDR) Reversal via P-gp Modulation
A primary hurdle in oncology is the development of MDR, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). P-gp acts as an efflux pump, actively extruding chemotherapeutics (e.g., vincristine) from the intracellular space.
Taxayuntin acts as a potent modulator of this efflux machinery. By interacting with P-gp, Taxayuntin significantly increases the cellular accumulation of vincristine (VCR) in MDR tumor cells. In comparative in vitro studies, non-paclitaxel taxoids like Taxayuntin have been shown to increase VCR accumulation more effectively than standard P-gp inhibitors like verapamil (3)[3].
Caption: Mechanism of Taxayuntin-mediated MDR reversal via P-gp modulation.
Scaffold for Dual-Functional Abeo-Taxanes
Beyond direct P-gp modulation, the relatively inactive natural skeletons of taxoids related to Taxayuntin (such as taxchinin A) are highly valuable as starting materials for rational drug design. By integrating specific pharmacophores—such as the N-acyl-3′-phenylisoserine side chain (required for microtubule binding) and an α,β-unsaturated carbonyl unit (for NF-κB inhibition)—researchers can synthesize dual-functional abeo-taxane derivatives. These novel entities can simultaneously destabilize microtubule equilibrium and inhibit NF-κB activation, inducing potent apoptosis in resistant tumor cells (4)[4].
Table 2: Comparative Vincristine (VCR) Accumulation in MDR Cells
| Treatment Condition | Concentration (μg/mL) | VCR Accumulation (% of Control) | Mechanistic Outcome |
|---|---|---|---|
| Vehicle (Baseline) | N/A | < 30% | Uninhibited P-gp Efflux |
| Verapamil (Control) | 1.0 | 100% | Standard P-gp Inhibition |
| Taxayuntin | 1.0 - 10.0 | > 100% (Dose-dependent) | Superior Efflux Blockade[3] |
Experimental Validation: Vincristine Accumulation Assay
To ensure scientific integrity and reproducibility, the following self-validating protocol details the methodology for assessing Taxayuntin's efficacy in reversing MDR.
Scientific Causality & Rationale:
-
Cell Line Selection: Utilizing a validated P-gp overexpressing line (e.g., HCT-116 or 2780AD) ensures the resistance phenotype is the primary variable being tested.
-
Pre-incubation: A 1-hour pre-incubation allows the lipophilic taxane to partition into the lipid bilayer and engage the transmembrane domains of P-gp before the cytotoxic substrate is introduced.
-
Thermal Arrest: Ice-cold PBS is utilized during the wash phase to rapidly arrest ATP-dependent efflux pump kinetics, ensuring the captured intracellular VCR concentration accurately reflects the steady-state achieved during incubation.
Protocol Steps:
-
Cell Preparation: Seed MDR tumor cells in 24-well plates at a density of 1×105 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for adherence and log-phase growth.
-
Compound Treatment: Pre-treat the cells with varying concentrations of Taxayuntin (e.g., 1 μM, 10 μM) or the positive control Verapamil (10 μM) in serum-free medium for 1 hour. Include a vehicle control (0.1% DMSO) to establish baseline VCR efflux.
-
Substrate Addition: Add [3H]-Vincristine (100 nM final concentration) to each well. Incubate for exactly 2 hours to reach steady-state intracellular accumulation.
-
Thermal Arrest & Washing: Rapidly aspirate the medium and wash the cells three times with ice-cold PBS (4°C) to halt efflux pump activity and remove extracellular unbound VCR.
-
Cell Lysis: Lyse the cells using 0.1% Triton X-100.
-
Quantification: Transfer the lysate to scintillation vials containing liquid scintillation cocktail. Measure the radioactivity using a liquid scintillation counter. Normalize the VCR accumulation to total cellular protein content (determined via BCA assay) to control for variations in cell density.
Caption: Step-by-step workflow for the Vincristine Accumulation Assay.
References
-
Title : Dual-functional abeo-Taxane Derivatives Destabilizing Microtubule Equilibrium and Inhibiting NF-κB Activation - PMC Source : nih.gov URL : 4
-
Title : Taxayuntin (Taxayunnansin A) | Taxane Diterpenoids | MedChemExpress Source : medchemexpress.com URL : 2
-
Title : Taxayunnansin A | C35H44O13 | CID 15433131 - PubChem - NIH Source : nih.gov URL : 1
-
Title : Biological Activity and Chemistry of Taxoids from the Japanese Yew, Taxus cuspidata Source : acs.org URL : 3
Sources
Mechanism of action of Taxayuntin in human cancer cell lines
Unraveling the Mechanism of Action of Taxayuntin and Its Derivatives in Human Cancer Cell Lines: A Technical Whitepaper
Executive Summary
The discovery of paclitaxel revolutionized oncology, but the clinical limitations of standard taxanes—namely, dose-limiting toxicity, poor aqueous solubility, and susceptibility to multidrug resistance (MDR)—have driven the search for alternative taxane diterpenoids. Taxayuntin , alongside its derivatives (e.g., Taxayuntin G) and related abeo-taxanes isolated from Taxus yunnanensis, Taxus sumatrana, and Taxus cuspidata, represents a distinct class of non-paclitaxel-type taxoids[1],[2].
Unlike classical taxanes that hyper-stabilize microtubules, Taxayuntin and its structural analogues exhibit a multi-targeted mechanism of action: they uniquely modulate microtubule equilibrium, inhibit NF-κB signaling, and reverse P-glycoprotein (P-gp) mediated multidrug resistance[3],[2]. This whitepaper provides an in-depth technical analysis of these mechanisms, synthesizes cytotoxicity data across human cancer cell lines, and outlines self-validating experimental protocols for evaluating these compounds.
Core Mechanisms of Action
Divergent Modulation of Microtubule Dynamics
Classical taxanes (paclitaxel, docetaxel) bind to the β-tubulin subunit, stabilizing the microtubule polymer and preventing depolymerization. However, structural modifications inherent to certain abeo-taxane scaffolds and Taxayuntin derivatives fundamentally alter this interaction[3]. Cell-free tubulin polymerization assays reveal that specific derivatives do not induce polymerization; rather, they destabilize microtubules , exhibiting a depolymerization potency comparable to Ca²⁺-induced microtubule breakdown[3]. This destabilization disrupts the mitotic spindle apparatus, preventing the alignment of sister chromatids during metaphase, ultimately triggering a prolonged G2/M cell cycle arrest and subsequent apoptosis.
Reversal of Multidrug Resistance (MDR) via Efflux Modulation
One of the most therapeutically valuable properties of natural non-paclitaxel taxoids, including Taxayuntin, is their ability to sensitize MDR tumor cells. Overexpression of the MDR1 gene product, P-glycoprotein (P-gp), actively extrudes chemotherapeutics from the cytoplasm. Taxayuntin acts as a potent modulator of this efflux pump. Experimental data demonstrates that co-administration of Taxayuntin significantly increases the intracellular accumulation of vincristine (VCR) in MDR tumor cells, functioning with an efficacy comparable to or exceeding that of the classic P-gp inhibitor, verapamil[2].
Inhibition of the NF-κB Signaling Pathway
Beyond cytoskeletal interference, abeo-taxane derivatives exert targeted effects on transcriptional regulation. These compounds have been shown to inhibit the activation of Nuclear Factor kappa B (NF-κB), a transcription factor frequently constitutively active in malignancies (such as colorectal carcinoma)[3]. By suppressing NF-κB, these taxoids downregulate anti-apoptotic target genes (e.g., Bcl-2, survivin), thereby lowering the apoptotic threshold and facilitating caspase-3 and caspase-9 mediated cell death[3].
Fig 1. Multi-target mechanism of action of Taxayuntin and its derivatives in cancer cells.
Cytotoxicity Profiles in Human Cancer Cell Lines
In vitro screening of Taxayuntin derivatives (such as Taxayuntin G and related tasumatrols) has demonstrated broad-spectrum antiproliferative activity. Notably, these compounds often exhibit distinct selectivity patterns compared to paclitaxel, showing particular efficacy against renal, prostate, and colorectal carcinomas[3],[1].
Table 1: Summary of Cytotoxic Activity of Taxayuntin and Related Derivatives
| Compound Class / Derivative | Target Cell Line | Cancer Type | Key Mechanistic Observation / Efficacy |
| Taxayuntin G | A498 | Renal Carcinoma | Significant cytotoxicity; superior to paclitaxel in specific assays[1] |
| Taxayuntin G | PC-3 | Prostate Cancer | Significant growth inhibition[1] |
| Taxayuntin G | NCI-H226 | Non-Small Cell Lung | Significant cytotoxicity[1] |
| Abeo-taxane analogues | HCT-116 | Colorectal Carcinoma | GI₅₀ ~1.12 - 1.28 μM; Dose-dependent apoptosis induction[3] |
| Taxayuntin (Natural) | MDR Tumor Cells | Multidrug-Resistant | Increased intracellular vincristine accumulation via P-gp modulation[2] |
Experimental Protocols: Self-Validating Systems
To ensure robust, reproducible data when evaluating Taxayuntin derivatives, researchers must employ self-validating experimental designs. The following protocols integrate internal controls to establish precise causality.
Protocol 1: High-Stringency Cell-Free Tubulin Polymerization Assay
Causality Rationale: To distinguish whether a taxoid acts as a stabilizer (like paclitaxel) or a destabilizer, the assay must be performed under high-stringency conditions using Ca²⁺. Calcium ions naturally induce rapid microtubule depolymerization. If a compound can force polymerization despite the presence of Ca²⁺, it is a paclitaxel-like stabilizer. If it accelerates breakdown, it is a destabilizer[3],[2].
-
Preparation: Reconstitute purified porcine brain tubulin (>99% purity) in PIPES buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
-
Baseline Establishment: Add 1 mM GTP to the tubulin solution and incubate at 37°C in a temperature-regulated fluorimeter. Monitor baseline polymerization via fluorescence (Excitation: 340 nm, Emission: 420 nm).
-
Control Introduction: Introduce 500 μM CaCl₂ to the system to establish the baseline depolymerization curve.
-
Compound Addition: Add the test compound (e.g., Taxayuntin derivative at 15 μM), using DMSO as a vehicle control and Paclitaxel (3 μM) as a positive stabilization control[3].
-
Kinetic Readout: Measure fluorescence continuously for 60 minutes. A decrease in fluorescence relative to the DMSO/CaCl₂ control confirms microtubule destabilization.
Protocol 2: Vincristine Accumulation Assay in MDR Cells
Causality Rationale: To prove that Taxayuntin reverses MDR via efflux pump inhibition rather than generalized membrane permeabilization, a competitive accumulation assay is used. Verapamil, a highly specific P-gp competitive inhibitor, serves as the benchmark[2].
-
Cell Culture: Culture MDR tumor cells (e.g., P-gp overexpressing human leukemia lines) in RPMI-1640 supplemented with 10% FBS.
-
Pre-incubation: Seed cells at 1×106 cells/mL. Pre-incubate with varying concentrations of Taxayuntin (0.1, 1.0, and 10 μg/mL) or Verapamil (1.0 μg/mL, positive control) for 1 hour at 37°C.
-
Tracer Addition: Add [³H]-vincristine (or a fluorescent vincristine analog) to the media and incubate for an additional 2 hours.
-
Washing & Lysis: Rapidly wash the cells three times with ice-cold PBS to halt efflux and remove extracellular tracer. Lyse the cells using 0.1% Triton X-100.
-
Quantification: Measure intracellular accumulation using liquid scintillation counting (for ³H) or flow cytometry (for fluorescence). Calculate the accumulation percentage relative to the Verapamil control[2].
Fig 2. Self-validating experimental workflow for evaluating Taxayuntin efficacy and mechanisms.
Conclusion & Future Perspectives
Taxayuntin and its structural derivatives offer a compelling pharmacological profile that circumvents several limitations of traditional taxane therapy. By acting as microtubule destabilizers, suppressing the NF-κB survival pathway, and inhibiting P-glycoprotein-mediated drug efflux, these compounds demonstrate potent cytotoxicity against refractory cancer cell lines (including A498, PC-3, and HCT-116). Future drug development efforts should focus on optimizing the semisynthesis of Taxayuntin derivatives to enhance aqueous solubility while preserving this unique, multi-targeted mechanism of action.
References
-
Dual-functional abeo-Taxane Derivatives Destabilizing Microtubule Equilibrium and Inhibiting NF-κB Activation Source: National Institutes of Health (NIH) / PMC URL:[Link][3]
-
Three New Taxane Diterpenoids from Taxus sumatrana Source: Journal of Natural Products / ACS Publications URL:[Link][1]
-
Biological Activity and Chemistry of Taxoids from the Japanese Yew, Taxus cuspidata Source: Journal of Natural Products / ACS Publications URL:[Link][2]
Sources
Preliminary Investigation of Taxayuntin as an Anti-Tumor Agent: A Technical Whitepaper
The Abeo-Taxane Paradox: From Inactive Metabolite to Privileged Scaffold
Taxayuntin (also known as Taxayunnansin A or 13-Decinnamoyltaxchinin B) is a naturally occurring taxane diterpenoid primarily isolated from the bark and leaves of Taxus yunnanensis and Taxus cuspidata[1][2]. While the oncology field has historically focused on standard 6/8/6-membered ring taxanes like paclitaxel, Taxayuntin represents a distinct structural class characterized by an 11(15→1)-abeo-taxane skeleton (a 5/7/6-membered ring system)[3].
From a preliminary screening perspective, native Taxayuntin presents a paradox. In standard in vitro assays, the native compound exhibits highly limited cytotoxicity against human epidermoid carcinoma (KB) and murine leukemia (L1210) cell lines, with IC50 values exceeding 10 μg/mL[4]. However, as application scientists, we do not view this lack of inherent toxicity as a failure, but rather as a highly desirable baseline. The native abeo-taxane skeleton adopts a unique B-twist-chair/C-boat configuration[2]. This specific spatial geometry provides a sterically unhindered, non-toxic backbone—a "privileged scaffold"—ideal for the rational drug design of multi-target anti-tumor agents without compounding baseline toxicities[5][6].
Rational Drug Design: Dual-Target Mechanistic Pathways
A critical limitation of first-generation taxanes (e.g., paclitaxel, docetaxel) is the rapid onset of multi-drug resistance (MDR). When standard taxanes stabilize microtubules to induce mitotic arrest, the tumor cell frequently triggers a survival response by activating the NF-κB signaling pathway, which suppresses apoptosis and promotes chemoresistance[5].
To overcome this, researchers have utilized the inactive Taxayuntin/taxchinin A scaffold to engineer dual-functional semisynthetic derivatives [6]. By leveraging the functionalizable hydroxyl groups on the abeo-taxane core, two distinct pharmacophores are covalently grafted:
-
The N-acyl-3'-phenylisoserine side chain: Derived from paclitaxel, this moiety is strictly required for high-affinity binding to the β-tubulin subunit[5].
-
An α,β-unsaturated carbonyl system: Derived from known NF-κB inhibitors (such as parthenolide), this electrophilic center covalently binds to and neutralizes the p65 subunit of NF-κB[5].
This rational semisynthesis yields a single molecular entity capable of simultaneously locking microtubule dynamics and stripping the tumor cell of its primary anti-apoptotic defense mechanism.
Caption: Logical flow of dual-functional semisynthesis utilizing the Taxayuntin scaffold.
Quantitative Efficacy: In Vitro Cytotoxicity Profiles
The transformation of the inactive Taxayuntin scaffold into a dual-functional derivative yields profound shifts in quantitative efficacy. The table below summarizes the comparative in vitro cytotoxicity, demonstrating how structural modifications transition the molecule from an inactive precursor to a potent anti-tumor agent against resistant cell lines[4][6].
| Compound / Derivative | Target Cell Line | Tissue Origin | Primary Mechanism | IC50 / GI50 |
| Native Taxayuntin | KB | Epidermoid Carcinoma | Baseline (Weak) | > 10 μg/mL |
| Native Taxayuntin | L1210 | Murine Leukemia | Baseline (Weak) | > 10 μg/mL |
| Semisynthetic Deriv. 11 | HCT-116 | Colorectal Carcinoma | Tubulin + NF-κB | 1.28 μM |
| Semisynthetic Deriv. 12 | HCT-116 | Colorectal Carcinoma | Tubulin + NF-κB | 1.12 μM |
Data synthesis indicates that while the native scaffold is inert, the dual-functional derivatives (e.g., Compounds 11 and 12) exhibit targeted, low-micromolar efficacy specifically against colorectal, melanoma, and renal tumor lines that traditionally resist standard taxane therapy.
Self-Validating Experimental Protocols
To rigorously validate the mechanistic claims of Taxayuntin-derived agents, the following self-validating experimental systems must be employed. These protocols are designed not just to observe an effect, but to prove causality by isolating specific molecular interactions[2].
Protocol A: Tubulin Polymerization and Depolymerization Resistance Assay
This assay proves that the cytotoxicity of the derivative is explicitly caused by microtubule stabilization, rather than off-target toxicity.
Causality & Logic: Tubulin polymerizes into microtubules at 37°C, which increases the turbidity of the solution (measurable via optical density at 340 nm). However, simple polymerization is not enough to prove taxane-like activity. To ensure the system is self-validating, the addition of CaCl2 serves as a critical negative challenge. Unstabilized microtubules will rapidly depolymerize in the presence of calcium ions. A sustained OD post- CaCl2 addition confirms that the structural integrity of the microtubule is chemically locked by the Taxayuntin derivative[2].
Step-by-Step Methodology:
-
Preparation: Resuspend purified porcine brain tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2 , pH 6.9) supplemented with 1 mM GTP.
-
Treatment: Aliquot the tubulin solution into a pre-warmed 96-well plate. Add the Taxayuntin derivative (10 μM final concentration). Use Paclitaxel (10 μM) as a positive control and 1% DMSO as a vehicle (negative) control.
-
Polymerization Phase: Incubate the plate at 37°C in a spectrophotometer. Record the absorbance at 340 nm every minute for 30 minutes to map the polymerization kinetic curve.
-
Depolymerization Challenge: At t=30 minutes, inject CaCl2 (final concentration 2.5 mM) into all wells.
-
Validation: Continue monitoring OD at 340 nm for an additional 20 minutes. Calculate the Area Under the Curve (AUC) for the depolymerization phase. High retained AUC relative to the DMSO control validates successful microtubule stabilization.
Caption: Self-validating workflow for the Tubulin Polymerization and Depolymerization Assay.
Protocol B: Flow Cytometric Apoptosis Mapping (Annexin V/PI)
Causality & Logic: Relying solely on metabolic viability dyes (like MTT) cannot distinguish between a cytostatic effect (cell cycle arrest) and a true cytotoxic effect (cell death). Therefore, Annexin V/PI dual staining is employed. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptosis). This creates a self-validating quadrant that precisely maps the mechanism of tumor cell death caused by the dual NF-κB/Tubulin inhibition[6].
Step-by-Step Methodology:
-
Seed HCT-116 cells in 6-well plates at a density of 3×105 cells/well and incubate overnight.
-
Treat cells with varying concentrations of the Taxayuntin derivative (e.g., 0.5 μM, 1.0 μM, 2.0 μM) for 48 hours.
-
Harvest cells (including floating cells in the media to capture late apoptotic populations) using enzyme-free cell dissociation buffer to prevent false-positive Annexin V binding caused by trypsin damage.
-
Wash the pellet twice with cold PBS and resuspend in 1X Annexin V Binding Buffer.
-
Add 5 μL of FITC-Annexin V and 5 μL of PI. Incubate in the dark for 15 minutes at room temperature.
-
Analyze immediately via flow cytometry, gating for the Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) populations.
Future Perspectives in Drug Development
The preliminary investigation of Taxayuntin underscores a vital paradigm shift in natural product drug discovery. Rather than discarding weakly active metabolites, structural biologists are increasingly utilizing complex, naturally occurring skeletons like the 11(15→1)-abeo-taxane core as foundational building blocks. Because these scaffolds do not inherently trigger the severe baseline toxicities associated with aggressive first-line chemotherapies, they provide a wider therapeutic window for engineered, multi-target derivatives. Future in vivo pharmacokinetic studies will be essential to determine if the dual-functional Taxayuntin derivatives can successfully bypass P-glycoprotein efflux pumps and fully eradicate MDR solid tumors in clinical settings.
References
- Taxayuntin (Taxayunnansin A) | Taxane Diterpenoids.MedChemExpress.
- Dual-functional abeo-Taxane Derivatives Destabilizing Microtubule Equilibrium and Inhibiting NF-κB Activation.National Institutes of Health (NIH) / PMC.
- Biological Activity and Chemistry of Taxoids from the Japanese Yew, Taxus cuspidata.ACS Publications.
- Three New Taxane Diterpenoids from Taxus sumatrana.ACS Publications.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dual-functional abeo-Taxane Derivatives Destabilizing Microtubule Equilibrium and Inhibiting NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual-functional abeo-Taxane Derivatives Destabilizing Microtubule Equilibrium and Inhibiting NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Profiling and Early-Stage Formulation Strategies for Taxayuntin: A Technical Whitepaper
Target Audience: Researchers, Formulation Scientists, and Preclinical Development Professionals Discipline: Preclinical Pharmaceutics & Application Science
Introduction: The Taxane Formulation Challenge
Taxayuntin (also known as Taxayunnansin A or 13-Decinnamoyltaxchinin B) is a complex taxane diterpenoid extracted from the Himalayan yew, Taxus yunnanensis[1][2]. Like its structural cousin paclitaxel, Taxayuntin exhibits significant potential in oncology and related fields by targeting microtubule dynamics[3]. However, the translation of taxanes from in vitro discovery to in vivo efficacy is notoriously bottlenecked by their physicochemical properties.
As a Senior Application Scientist, I approach early-stage formulation not as a trial-and-error exercise, but as a causality-driven engineering problem. By deconstructing the molecular properties of Taxayuntin, we can bypass empirical guesswork and rationally design a thermodynamically stable delivery system that ensures accurate pharmacokinetic (PK) evaluation.
Deconstructing the API: Physicochemical Profiling
To engineer a viable delivery vehicle, we must first analyze the Active Pharmaceutical Ingredient (API) constraints. Taxayuntin features a highly oxygenated tetracyclic core, which dictates its behavior in solvents and biological fluids.
According to structural data from [4], the core parameters of Taxayuntin are summarized below:
Table 1: Key Physicochemical Parameters of Taxayuntin
| Parameter | Value | Formulation Impact & Causality |
| Molecular Formula | C₃₅H₄₄O₁₃ | The bulky, highly oxygenated structure creates a rigid molecular geometry, impeding simple solvation. |
| Molecular Weight | 672.7 g/mol | Exceeds the Lipinski rule of 500 Da, reducing passive paracellular permeability and diffusion rates. |
| XLogP3 | 1.4 | Indicates moderate lipophilicity. It is a "grease ball" in water but lacks the high LogP (>3) needed to dissolve readily in pure lipid vehicles (e.g., corn oil). |
| Topological Polar Surface Area | 181 Ų | A TPSA > 140 Ų severely restricts passive membrane crossing and indicates poor oral bioavailability without absorption enhancers. |
| H-Bond Acceptors | 13 | High acceptor count drives strong intermolecular hydrogen bonding, resulting in high crystal lattice energy ("brick dust" phenomenon). |
Causality Analysis: The combination of an XLogP3 of 1.4 and a TPSA of 181 Ų places Taxayuntin in a challenging formulation space. It is neither highly water-soluble nor highly lipid-soluble. Therefore, simple aqueous buffers or pure triglyceride oils will fail to achieve therapeutic concentrations. A multi-component system utilizing co-solvents (to disrupt lattice energy) and surfactants (to maintain supersaturation) is fundamentally required.
Mechanistic Pathway: From Formulation to Target
Before designing the physical formulation, we must map the biological journey of the molecule. The formulation must release Taxayuntin in a state that permits passive diffusion across the lipid bilayer to reach intracellular β-tubulin, where it exerts its stabilizing effect.
Fig 1. Intracellular signaling and mechanism of action of Taxayuntin on microtubule dynamics.
Excipient Causality & Formulation Strategy
Based on the physicochemical data, a Co-solvent/Surfactant Micellar System is the most rational approach for early in vivo efficacy studies. This aligns with industry standards for complex taxanes[1].
-
Dimethyl Sulfoxide (DMSO): Used as the primary solvent. Causality: DMSO's high dielectric constant and hydrogen-bonding capacity are required to overcome Taxayuntin's high crystal lattice energy (driven by its 13 H-bond acceptors).
-
Polyethylene Glycol 300/400 (PEG): Acts as a hydrophilic co-solvent. Causality: PEG reduces the polarity gap between DMSO and water, preventing rapid nucleation and shock-precipitation upon dilution.
-
Tween 80 (Polysorbate 80): A non-ionic surfactant. Causality: Above its critical micelle concentration (CMC), Tween 80 forms micelles that encapsulate the hydrophobic core of Taxayuntin, maintaining it in a thermodynamically stable pseudo-solution in aqueous environments.
Fig 2. Data-driven formulation workflow for Taxayuntin from API characterization to validation.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in quality control checkpoint to prevent downstream failure.
Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)
Objective: To empirically determine the equilibrium solubility of Taxayuntin, validating the predictive LogP/TPSA models.
-
Preparation: Weigh an excess of solid Taxayuntin (approx. 5 mg) into 2 mL amber glass HPLC vials. Causality: Amber glass prevents potential UV-induced degradation of the cinnamoyl/benzoyl ester linkages during the assay.
-
Vehicle Addition: Add 1 mL of test vehicles (e.g., PBS pH 7.4, 10% PEG 400, 0.25% Tween 80).
-
Equilibration: Seal vials and incubate in a thermostatic shaker at 37°C ± 0.5°C at 200 rpm for 48 hours. Causality: A 48-hour incubation ensures true thermodynamic equilibrium is reached, distinguishing it from transient kinetic solubility.
-
Phase Separation: Centrifuge the suspensions at 15,000 × g for 15 minutes at 37°C. Causality: High-speed centrifugation is critical to pellet sub-micron undissolved API particles that would otherwise falsely inflate the solubility reading.
-
Validation & Quantification: Dilute the supernatant with the mobile phase and analyze via HPLC-UV (approx. 227 nm). Self-Validation: Run a standard curve (R² > 0.99) concurrently to ensure detector linearity.
Protocol 2: Preparation of Micellar Formulation for In Vivo Dosing
Objective: To formulate a stable, precipitate-free solution for systemic administration in murine models, adhering to established standards[1].
-
Primary Solubilization: Dissolve 10 mg of Taxayuntin in 100 µL of pure DMSO. Vortex until optically clear. Causality: DMSO acts as the wedge to shatter the crystal lattice. If the solution is not optically clear here, the API has degraded or contains insoluble impurities.
-
Co-solvent Integration: Add 400 µL of PEG 300 to the DMSO stock. Vortex for 2 minutes. Causality: PEG acts as a transition solvent, lowering the dielectric constant of the mixture to prevent shock-precipitation in the next steps.
-
Surfactant Addition: Add 50 µL of Tween 80. Sonicate the mixture for 5 minutes at room temperature. Causality: Sonication ensures homogeneous distribution of the surfactant before the introduction of the aqueous phase.
-
Aqueous Dilution: Dropwise, add 450 µL of sterile ddH₂O while continuously vortexing. Causality: Dropwise addition prevents localized supersaturation, allowing the Tween 80 to form protective micelles around the API uniformly.
-
Validation: Analyze the final 10 mg/mL formulation via Dynamic Light Scattering (DLS). Self-Validation: A successful micellar formulation will exhibit a Z-average diameter of <50 nm and a Polydispersity Index (PDI) of <0.3. Any visible cloudiness or DLS peaks >1000 nm indicate formulation failure and API precipitation.
Conclusion
The successful formulation of Taxayuntin requires a deep, mechanistic understanding of its physicochemical limitations. By leveraging its XLogP3 and TPSA data, formulation scientists can abandon empirical trial-and-error in favor of rational design. The DMSO/PEG/Tween 80 micellar system detailed above provides a thermodynamically stable, self-validating platform to ensure that early-stage in vivo PK and efficacy data reflect the true pharmacological potential of the molecule, rather than artifacts of poor solubility.
References
-
Title: Taxayunnansin A (CID 15433131) Source: PubChem, National Center for Biotechnology Information, National Institutes of Health URL: [Link]
-
Title: The Taxane Diterpenoids Source: Journal of Natural Products, ACS Publications URL: [Link]
Sources
HPLC-UV method development for the quantification of Taxayuntin
Application Note: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method Development for the Precise Quantification of Taxayuntin in Taxus Extracts
Introduction & Mechanistic Background
Taxayuntin is a highly functionalized, biologically active taxane derivative isolated from the biomass of various Taxus species, including Taxus cuspidata and Taxus mairei[1]. While paclitaxel (Taxol) remains the most extensively studied taxane, the comprehensive profiling of minor taxoids like Taxayuntin is increasingly critical. Accurate quantification of these secondary metabolites drives chemotaxonomic classification, ensures the quality control of botanical extracts, and aids in the discovery of novel microtubule-stabilizing precursors[2][3].
Quantifying Taxayuntin within complex plant matrices presents a formidable analytical challenge. The structural homology among taxoids—which all share a rigid, highly hydrophobic taxadiene core—results in severe co-elution issues during chromatographic separation. Furthermore, raw plant extracts are laden with matrix interferents such as chlorophylls, structural lipids, and polyphenols. This application note details a self-validating HPLC-UV methodology designed to achieve baseline resolution of Taxayuntin, leveraging targeted sample clean-up, specific stationary phase chemistries, and optimized UV detection at 227 nm[4].
Sample Preparation: The Causality of Matrix Deconvolution
Direct injection of crude Taxus extracts inevitably leads to rapid column degradation, increased backpressure, and severe UV baseline drift. The following protocol utilizes a multi-stage liquid-liquid partitioning system to systematically strip away matrix interferences based on differential polarity, ensuring the integrity of the analytical column.
Step-by-Step Extraction Protocol:
-
Lyophilization & Milling: Freeze-dry harvested Taxus biomass (needles/twigs) for 48 hours to halt enzymatic degradation of taxoids. Mill the dried material to a fine powder (60-mesh) to maximize the surface-area-to-solvent ratio.
-
Primary Solvation: Suspend 1.0 g of the pulverized biomass in 20 mL of HPLC-grade Methanol. Sonicate at 25°C for 45 minutes. Causality: Methanol acts as a universal solvent that effectively penetrates the plant cell wall and solubilizes the broad spectrum of polar and semi-polar taxoids[3].
-
Defatting (Non-polar Exclusion): Concentrate the methanolic extract under vacuum at 35°C until dry, then resuspend the residue in 10 mL of ultrapure water. Partition the aqueous suspension with 10 mL of Hexane three times. Causality: Hexane selectively removes non-polar lipids, waxes, and chlorophylls without extracting the semi-polar Taxayuntin. Discard the upper hexane layer.
-
Taxane Enrichment: Extract the remaining aqueous phase with 10 mL of Dichloromethane (DCM) three times. Causality: The partition coefficient of taxanes heavily favors DCM over water, allowing for the highly selective enrichment of Taxayuntin and related taxadiene-core compounds.
-
Solid Phase Extraction (SPE) Clean-up: Evaporate the combined DCM layers and reconstitute in 2 mL of 5% methanol. Pass the solution through a pre-conditioned C18 SPE cartridge. Wash with 5 mL of 20% methanol (to elute highly polar phenolics) and elute the purified taxane fraction with 5 mL of 80% methanol.
-
Reconstitution: Evaporate the SPE eluate to dryness under a gentle stream of nitrogen and reconstitute in exactly 1.0 mL of Acetonitrile:Water (50:50, v/v). Filter through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.
Caption: Workflow for the extraction and enrichment of Taxayuntin from Taxus biomass.
HPLC-UV Method Development Strategy
The development of this method prioritizes chromatographic resolution ( Rs>1.5 ) and peak symmetry, ensuring that Taxayuntin is unambiguously separated from its structural isomers.
Stationary Phase Selection: While standard C18 columns are ubiquitous in reversed-phase chromatography, a Phenyl-Hexyl stationary phase (e.g., 250 mm × 4.6 mm, 5 µm) is highly recommended for taxane analysis. Causality: The electron-dense phenyl groups of the stationary phase provide π−π interactions with the aromatic ester side chains of taxoids. This offers orthogonal selectivity compared to purely hydrophobic C18 phases, which is crucial for resolving closely related taxane isomers.
Mobile Phase & Gradient Elution: An isocratic method fails to elute the diverse taxane profile within a reasonable timeframe, leading to severe band broadening for late-eluting non-polar taxoids. A gradient of Ultrapure Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) is employed. Acetonitrile is preferred over methanol due to its lower UV cutoff and lower viscosity, which reduces system backpressure and improves mass transfer kinetics.
UV Detection Wavelength: Taxayuntin possesses a conjugated C11-C12 double bond within the core ring, coupled with aromatic substituents. This specific chromophore system exhibits a distinct absorption maximum ( λmax ) at 227 nm [4]. Monitoring at this specific wavelength maximizes the signal-to-noise (S/N) ratio for taxanes while remaining blind to non-conjugated matrix components that absorb at lower wavelengths.
Caption: Logical causality in HPLC-UV method development for taxane quantification.
Data Presentation & Method Validation
To ensure the method operates as a self-validating system, it must be evaluated according to ICH Q2(R1) guidelines[5]. The validation confirms that the method is robust, reproducible, and fit-for-purpose.
Table 1: Optimized HPLC Gradient Program
| Time (min) | Mobile Phase A (Water) % | Mobile Phase B (Acetonitrile) % | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 | 75 | 25 | 1.0 |
| 15.0 | 55 | 45 | 1.0 |
| 30.0 | 35 | 65 | 1.0 |
| 40.0 | 10 | 90 | 1.0 |
| 45.0 | 75 | 25 | 1.0 (Re-equilibration) |
Table 2: Method Validation Parameters for Taxayuntin | Parameter | Value / Range | Acceptance Criteria | | :--- | :--- | :--- | | Linearity Range | 1.0 - 100.0 µg/mL | R2>0.999 | | Limit of Detection (LOD) | 0.3 µg/mL | S/N≥3 | | Limit of Quantification (LOQ) | 1.0 µg/mL | S/N≥10 | | Intra-day Precision (RSD) | 1.2% | ≤2.0% | | Inter-day Precision (RSD) | 1.8% | ≤2.0% | | Recovery (Accuracy) | 98.5% ± 1.5% | 95.0% - 105.0% |
Table 3: System Suitability Criteria
| Parameter | Target Value | Causality / Analytical Implication |
|---|
| Resolution ( Rs ) | >1.5 | Ensures baseline separation of Taxayuntin from structural isomers. | | Tailing Factor ( Tf ) | 0.9−1.2 | Indicates optimal column health and a lack of secondary silanol interactions. | | Theoretical Plates ( N ) | >10,000 | Guarantees sufficient column efficiency to navigate complex plant matrices. | | Retention Time RSD | <1.0% | Confirms pump stability, thermal control, and mobile phase consistency. |
Conclusion
This application note provides a comprehensive, mechanistically grounded protocol for the isolation and quantification of Taxayuntin. By understanding the chemical nature of the taxane core and the surrounding plant matrix, analysts can leverage targeted liquid-liquid extraction and π−π chromatographic interactions to achieve precise, reproducible data. Implementing the system suitability parameters ensures that every run validates its own analytical integrity.
References
-
Advancements in the Cultivation, Active Components, and Pharmacological Activities of Taxus mairei Source: MDPI URL:[1]
-
Production of Biologically Active Taxoids by a Callus Culture of Taxus cuspidata Source: ACS Publications URL:[2]
-
Chemotaxonomic Study of Medicinal Taxus Species with Fingerprint and Multivariate Analysis Source: ResearchGate URL:[4]
-
Quality evaluation of compounds in leaves of six Taxus species based on UPLC-MS/MS and chemometrics Source: PMC (PubMed Central) URL:[3]
-
Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring Source: PMC (PubMed Central) URL:[5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quality evaluation of compounds in leaves of six Taxus species based on UPLC-MS/MS and chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Chromatographic separation techniques for isolating Taxayuntin
Application Note: Advanced Chromatographic Isolation of Taxayuntin from Taxus Species
Scientific Context and Significance
Taxayuntin (also known as Taxayunnansin A or 13-Decinnamoyltaxchinin B) is a highly functionalized nonpolar taxane diterpenoid[1]. Originally isolated from the bark and needles of Taxus yunnanensis, it represents a critical class of secondary metabolites that serve as biosynthetic intermediates and structural analogues to paclitaxel[2][3]. Because the Taxus matrix contains over 350 identified taxoids alongside heavy lipophilic plant resins[3][4], isolating Taxayuntin requires a highly orthogonal chromatographic approach. This protocol outlines a self-validating separation system designed to yield high-purity Taxayuntin suitable for downstream structural elucidation (NMR) and pharmacological bioassays.
Mechanistic Rationale for Separation
The isolation strategy leverages the specific physicochemical properties of Taxayuntin—namely, its multiple esterified hydroxyl groups (acetates and benzoates) and its distinct partition coefficient (LogP).
-
Selective Defatting: The raw methanolic extract is heavily contaminated with nonpolar plant lipids and chlorophylls. By suspending the extract in an aqueous phase and partitioning it with petroleum ether, these highly lipophilic contaminants are stripped away without losing the target taxanes[2].
-
Targeted Liquid-Liquid Extraction (LLE): Dichloromethane (CH₂Cl₂) is employed to extract the aqueous layer. CH₂Cl₂ provides the ideal dielectric constant to selectively partition mid-polarity taxoids (like Taxayuntin and baccatins) while leaving highly polar tannins and glycosides in the water phase[2][5].
-
Orthogonal Chromatography: Normal-phase vacuum liquid chromatography (NP-VLC) on silica gel provides high-capacity bulk separation based on hydrogen bonding[2]. This is followed by reversed-phase HPLC (RP-HPLC) on a C18 column, which resolves closely related structural isomers (e.g., Taxayuntin E, F, and G) based on subtle differences in hydrophobic surface area and steric hindrance[6][7].
Step-by-Step Experimental Protocols
Protocol A: Biomass Extraction and Phase Partitioning
-
Maceration: Pulverize 1.0 kg of dried Taxus yunnanensis bark. Extract three times with 5.0 L of Methanol (MeOH) at room temperature, allowing 48 hours per extraction cycle[2].
-
Concentration: Pool the methanolic extracts and evaporate under reduced pressure (40°C) to yield a viscous crude syrup.
-
Aqueous Suspension: Resuspend the syrup thoroughly in 1.0 L of deionized H₂O.
-
Lipid Removal: Transfer the suspension to a separatory funnel. Partition three times with 1.0 L of petroleum ether (bp 60−90 °C). Discard the upper petroleum ether layer, which contains unwanted lipids[2].
-
Taxane Enrichment: Extract the remaining aqueous phase three times with 1.0 L of CH₂Cl₂. Combine the CH₂Cl₂ layers, dry over anhydrous Na₂SO₄, and evaporate to dryness to yield the crude taxane fraction[2].
Protocol B: Normal-Phase Vacuum Liquid Chromatography (NP-VLC)
-
Column Preparation: Pack a sintered glass funnel with 150 g of Silica Gel H (200-300 mesh).
-
Sample Loading: Dissolve the crude taxane fraction in a minimal amount of CH₂Cl₂, add 20 g of silica gel, and evaporate to create a dry-load powder. Apply this evenly to the top of the column.
-
Gradient Elution: Elute under vacuum using a step gradient of Petroleum Ether to Ethyl Acetate (from 10:0 to 4:6, v/v)[2].
-
Fractionation: Collect 500 mL fractions. Monitor fractions via TLC (Silica gel GF254, mobile phase CH₂Cl₂:MeOH 95:5). Visualize spots by spraying with 10% H₂SO₄ in ethanol followed by heating. Pool fractions containing the target nonpolar taxanes.
Protocol C: Preparative RP-HPLC Purification
-
System Setup: Utilize an Agilent 1200 Series (or equivalent) preparative HPLC system equipped with a Photodiode Array (PDA) detector[8].
-
Column: ZORBAX SB-C18 bounded-phase column (21.2 × 250 mm, 7 μm)[8].
-
Mobile Phase: Solvent A (Milli-Q Water) and Solvent B (Acetonitrile).
-
Method: Run an isocratic hold at 45% B for 10 minutes, followed by a linear gradient to 65% B over 30 minutes. Flow rate: 15.0 mL/min.
-
Detection & Collection: Monitor absorbance at 227 nm (characteristic of the taxane enone/benzoate chromophore)[8]. Collect the peak eluting between 22.0 and 24.0 minutes. Lyophilize the collected fraction to obtain pure Taxayuntin[7].
Workflow Visualization
Figure 1: Step-by-step extraction and chromatographic isolation workflow for Taxayuntin.
Quantitative Data & Chromatographic Parameters
The following table summarizes the optimized parameters and expected analytical metrics for the isolation of Taxayuntin.
| Parameter | Specification / Data |
| Target Compound | Taxayuntin (Taxayunnansin A) |
| Molecular Formula | C₃₃H₄₂O₁₂ |
| Stationary Phase (Prep HPLC) | ZORBAX SB-C18 (21.2 × 250 mm, 7 μm) |
| Mobile Phase Gradient | 45% to 65% Acetonitrile in Water (30 min) |
| Flow Rate | 15.0 mL/min |
| Detection Wavelength | 227 nm |
| Expected Retention Time | ~22.7 - 23.9 min (Isomer dependent) |
| ESI-MS Validation Ions | m/z 631 [M+H]⁺, 653[M+Na]⁺ |
System Validation via LC-ESI-MS
To ensure the trustworthiness and self-validation of the protocol, the final lyophilized powder must be subjected to LC-ESI-MS analysis. In positive ion mode, Taxayuntin (MW = 630 Da) will exhibit a characteristic pseudomolecular ion peak at m/z 631 [M+H]⁺ and a sodium adduct at m/z 653 [M+Na]⁺[7]. Furthermore, collision-induced dissociation (CID) should reveal fragmentation patterns corresponding to the successive neutral losses of acetic acid (60 Da) and benzoic acid (122 Da), which rigorously confirms the esterification pattern of the isolated taxane core[6][7].
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Isolation and Identification of Nonpolar Taxane Derivatives from the Plant Cell Culture of Taxus chinensis -Journal of Applied Biological Chemistry | 학회 [koreascience.kr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. staff.cimap.res.in [staff.cimap.res.in]
- 8. Dual-functional abeo-Taxane Derivatives Destabilizing Microtubule Equilibrium and Inhibiting NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy Testing of Taxayuntin: A Comprehensive Guide for Preclinical Cancer Models
An Application Note and Protocol Guide
Topic: In Vivo Experimental Protocols for Taxayuntin Efficacy Testing
Audience: Researchers, scientists, and drug development professionals.
Abstract This guide provides a detailed framework for the in vivo evaluation of Taxayuntin, a novel, orally bioavailable small-molecule inhibitor of Tankyrase (TNKS). By inhibiting TNKS, Taxayuntin stabilizes the β-catenin destruction complex, leading to decreased Wnt pathway signaling—a critical oncogenic driver in many cancers, particularly adenomatous polyposis coli (APC)-mutant colorectal cancer (CRC).[1] The protocols herein are designed to establish a robust preclinical data package, guiding researchers from foundational tolerability and pharmacokinetic assessments to definitive efficacy and pharmacodynamic studies in validated cancer models. The overarching goal is to provide a scientifically rigorous, reproducible, and ethically sound pathway for assessing the therapeutic potential of Taxayuntin.
Introduction: The Rationale for Targeting Tankyrase in Wnt-Driven Cancers
The Wnt/β-catenin signaling pathway is a fundamental regulator of cellular proliferation and differentiation.[2] Its aberrant activation, most commonly through mutations in the APC tumor suppressor gene, is an initiating event in over 80% of colorectal cancers.[3][4] In a healthy cell, the APC-containing destruction complex targets the transcriptional co-activator β-catenin for proteasomal degradation. In APC-mutant cancers, this process is impaired, leading to β-catenin accumulation, nuclear translocation, and transcription of oncogenic target genes.
Tankyrase 1 and 2 are members of the poly(ADP-ribose) polymerase (PARP) family that promote the degradation of Axin, a key scaffold protein in the destruction complex.[5] Inhibition of Tankyrase stabilizes Axin levels, thereby enhancing the degradation of β-catenin even in the context of APC mutations.[1][6] Taxayuntin was developed as a potent and selective Tankyrase inhibitor. Its preclinical evaluation requires a multi-step in vivo validation process to establish its therapeutic window and anti-tumor activity. This document outlines this process, emphasizing the causality behind experimental choices and adherence to best practices in animal research as outlined by the ARRIVE and NC3Rs guidelines.[7][8]
Signaling Pathway: Taxayuntin Mechanism of Action
Caption: Taxayuntin inhibits Tankyrase, stabilizing Axin to promote β-catenin degradation.
Section 1: Foundational In Vivo Studies & Experimental Workflow
Prior to efficacy testing, it is critical to understand the pharmacokinetic (PK) profile and safety of Taxayuntin. These initial studies inform dose selection and scheduling for subsequent experiments. A major consideration for Tankyrase inhibitors is potential on-target gastrointestinal (GI) toxicity, as Wnt signaling is vital for intestinal crypt homeostasis.[1][6]
Overall Experimental Workflow
Caption: Logical workflow for in vivo evaluation of Taxayuntin.
Protocol: Rodent Pharmacokinetic (PK) Profiling
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of Taxayuntin in mice, including key parameters like half-life (t½), maximum concentration (Cmax), and oral bioavailability (%F).
Methodology:
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., CD-1 or BALB/c), n=3 per group/time point.
-
Formulation: Prepare Taxayuntin in a suitable vehicle for both oral (PO) gavage and intravenous (IV) injection.
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group: Administer a single oral gavage dose (e.g., 10-20 mg/kg).
-
-
Sample Collection: Collect blood samples (e.g., via retro-orbital or submandibular bleed) into K2EDTA tubes at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Processing: Centrifuge blood to separate plasma and store at -80°C until analysis.
-
Analysis: Quantify Taxayuntin concentration in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
Data Calculation: Use software (e.g., Phoenix WinNonlin) to calculate PK parameters. The data will determine the dosing frequency required to maintain drug exposure above a target concentration.[9]
Protocol: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of Taxayuntin that can be administered without causing unacceptable toxicity, establishing the top dose for efficacy studies.
Methodology:
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., BALB/c nude), n=3-5 per dose group.
-
Dose Escalation: Based on PK data, select a starting dose and escalate in subsequent cohorts (e.g., 10, 30, 100 mg/kg). Administer Taxayuntin daily via oral gavage for 7-14 days.
-
Monitoring:
-
Body Weight: Record daily. A weight loss exceeding 15-20% is a common sign of toxicity.
-
Clinical Signs: Observe daily for signs of distress (e.g., lethargy, ruffled fur, diarrhea). Score clinical condition using a standardized chart.
-
GI Toxicity: Pay close attention to signs of intestinal distress, a known on-target effect of Wnt pathway inhibitors.[6]
-
-
Endpoint: The MTD is defined as the highest dose that does not cause >15% mean body weight loss or other severe clinical signs of toxicity.
-
Histopathology (Optional): Collect tissues (especially from the GI tract) at the end of the study to assess for microscopic signs of toxicity.
Section 2: Selecting the Appropriate In Vivo Cancer Model
The choice of animal model is critical and depends on the specific scientific question. For a Wnt/β-catenin inhibitor, models with a documented dependency on this pathway are essential.[10]
Decision Framework for Model Selection
Caption: Decision tree for selecting a suitable in vivo model for Taxayuntin testing.
| Model Type | Description | Recommended Cell Lines / Strains | Key Advantages | Key Disadvantages |
| Subcutaneous Xenograft | Human cancer cells are injected under the skin of an immunodeficient mouse. | COLO-320DM, DLD-1, SW480 (APC-mutant CRC lines sensitive to TNKS inhibition).[11][12] | Rapid tumor growth, high reproducibility, easy and non-invasive tumor measurement with calipers.[13][14] | Lacks the correct tumor microenvironment; non-metastatic.[15] |
| Orthotopic Xenograft | Human cancer cells are surgically implanted into the corresponding organ (e.g., the cecum for CRC).[16] | HCT-116, HT-29 (Can be labeled with luciferase for imaging).[17][18] | High clinical relevance, allows for study of invasion and metastasis.[18][19] | Technically demanding (requires surgery), tumor monitoring requires imaging.[20] |
| Genetically Engineered Mouse Model (GEMM) | Mice engineered to carry mutations that cause spontaneous tumor development. | ApcMin/+ Mouse (Develops intestinal adenomas).[21] | Intact immune system, models early tumorigenesis and prevention.[4][22] | High variability, longer study duration, adenomas not fully malignant. |
For initial efficacy testing of Taxayuntin, a subcutaneous xenograft model using a sensitive cell line like COLO-320DM is the recommended starting point.[11]
Section 3: Protocol for Subcutaneous Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of Taxayuntin in a human CRC subcutaneous xenograft model and assess its tolerability at efficacious doses.
Ethical Considerations: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). The study should be designed to minimize animal numbers and suffering, in accordance with the 3Rs (Replacement, Reduction, Refinement) principles.[8][23]
Materials:
-
Animals: 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Cells: COLO-320DM human colorectal adenocarcinoma cells.
-
Reagents: Matrigel, sterile PBS, cell culture medium.
-
Drug: Taxayuntin formulated in an appropriate oral vehicle (e.g., 0.5% methylcellulose).
-
Equipment: Calipers, animal balance, gavage needles.
Methodology:
-
Cell Culture & Preparation: Culture COLO-320DM cells under standard conditions. On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 10 x 107 cells/mL.[24]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (10 x 106 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Start measuring tumors 2-3 times per week with digital calipers once they become palpable. Tumor volume is calculated using the formula: Volume = (Length x Width2) / 2 .[25]
-
Randomization: When mean tumor volume reaches 100-150 mm3, randomize mice into treatment groups (n=8-10 mice per group) to ensure a similar mean tumor volume across all groups.
-
Group 1: Vehicle Control (PO, Daily)
-
Group 2: Taxayuntin - Low Dose (e.g., 10 mg/kg, PO, Daily)
-
Group 3: Taxayuntin - High Dose (e.g., 30 mg/kg, PO, Daily, at or near MTD)
-
Group 4: Positive Control (Optional, e.g., Irinotecan)
-
-
Treatment: Administer the designated treatments daily for 21-28 days.
-
Monitoring During Study:
-
Measure tumor volumes and body weights 2-3 times weekly.
-
Perform daily clinical observations.
-
-
Study Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm3), or if body weight loss exceeds 20%, or at the end of the treatment period.[25]
-
Tissue Collection: At necropsy, excise tumors, measure their final weight, and divide them for downstream analysis (formalin-fixed for histology, flash-frozen for molecular analysis).
Section 4: Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm that Taxayuntin engages its target in the tumor and modulates the Wnt signaling pathway, linking drug exposure and efficacy to the mechanism of action.[9][10]
Protocol: Tumor Processing for PD Markers
Methodology:
-
Satellite PD Study: A separate cohort of tumor-bearing mice (n=3-4 per group/time point) is often used.
-
Dosing and Collection: Treat mice with a single dose of vehicle or Taxayuntin. Collect tumors at time points informed by the PK study (e.g., 2, 8, and 24 hours post-dose) to capture peak and trough effects.
-
Processing: Immediately upon collection, flash-freeze tumor samples in liquid nitrogen and store at -80°C.
Analysis of Wnt Pathway Modulation
A. Quantitative PCR (qPCR) for Target Gene Expression:
-
Rationale: Inhibition of the Wnt pathway should lead to decreased transcription of its target genes. AXIN2 is a direct and robust readout of pathway activity.[26][27] Other targets like c-MYC and LGR5 can also be assessed.[28]
-
Protocol:
-
Extract total RNA from frozen tumor tissue using a suitable kit (e.g., RNeasy Kit).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using validated primers for human AXIN2, c-MYC, and a housekeeping gene (e.g., GAPDH).[29][30]
-
Calculate the relative change in gene expression (fold change) compared to the vehicle-treated group.
-
B. Western Blot for Protein Levels:
-
Rationale: Taxayuntin is hypothesized to stabilize Axin and decrease total β-catenin.
-
Protocol:
-
Extract total protein from frozen tumor tissue using RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against Axin1, total β-catenin, and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize bands. Quantify changes in protein levels relative to the vehicle control.
-
Section 5: Data Interpretation and Reporting
Quantitative Data Summary
| Parameter | Vehicle | Taxayuntin (10 mg/kg) | Taxayuntin (30 mg/kg) |
| Mean Tumor Volume at Day 21 (mm³) | Example: 1250 ± 150 | Example: 750 ± 110 | Example: 350 ± 95 |
| Tumor Growth Inhibition (TGI %) | 0% | Example: 40% | Example: 72% |
| Mean Body Weight Change (%) | +2% | -3% | -10% |
| AXIN2 mRNA Fold Change (at 8h) | 1.0 | Example: 0.45 | Example: 0.15 |
Tumor Growth Inhibition (TGI) is a key metric calculated at the end of the study: TGI (%) = (1 - [Mean volume of Treated Group / Mean volume of Vehicle Group]) x 100
Statistical Analysis: Compare treatment groups to the vehicle control using appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests). A p-value < 0.05 is typically considered statistically significant.
Reporting: All data should be reported in accordance with the ARRIVE guidelines to ensure transparency and reproducibility.[31] This includes details on the experimental animals, housing, randomization methods, and statistical approaches used.
Conclusion
This application note provides a comprehensive and logical framework for the in vivo preclinical assessment of Taxayuntin. By systematically evaluating pharmacokinetics, determining a safe dose range, and then conducting robust efficacy studies in a relevant cancer model, researchers can generate high-quality data. Critically, the inclusion of pharmacodynamic biomarkers ensures that the observed anti-tumor activity is directly linked to the proposed mechanism of Wnt pathway inhibition. This integrated approach is essential for confidently advancing novel therapeutic candidates like Taxayuntin toward clinical development.
References
A complete, numbered list of all cited sources with titles, sources, and valid, clickable URLs for verification.
-
Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]
-
An evaluation of pharmacodynamic markers for the identification of novel therapeutic agents that modulate the Wnt signaling pathway. (2008, May 1). AACR Journals. Retrieved March 24, 2026, from [Link]
-
Orthotopic Colorectal Cancer Model. (2023, January 6). JoVE Journal. Retrieved March 24, 2026, from [Link]
-
Orthotopic Mouse Model of Colorectal Cancer. (2007, December 4). JoVE. Retrieved March 24, 2026, from [Link]
-
NOTUM is a potential pharmacodynamic biomarker of Wnt pathway inhibition. (2016, February 3). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]
-
Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model. (2017, June 5). Bio-protocol. Retrieved March 24, 2026, from [Link]
-
NC3Rs guidelines. (n.d.). University of Leicester. Retrieved March 24, 2026, from [Link]
-
The ARRIVE Guidelines. (n.d.). NC3Rs. Retrieved March 24, 2026, from [Link]
-
NOTUM is a potential pharmacodynamic biomarker of Wnt pathway inhibition. (2016, March 15). PubMed. Retrieved March 24, 2026, from [Link]
-
Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract. (2022, July 15). PubMed. Retrieved March 24, 2026, from [Link]
-
Orthotopic CRC Modeling in NKG Mice for Human Disease Research. (2025, July 8). Cyagen. Retrieved March 24, 2026, from [Link]
-
A Novel Tankyrase Small-Molecule Inhibitor Suppresses APC Mutation–Driven Colorectal Tumor Growth. (n.d.). Cancer Research. Retrieved March 24, 2026, from [Link]
-
Subcutaneous tumor volume measurement in the awake, manually restrained mouse using MRI. (n.d.). PubMed. Retrieved March 24, 2026, from [Link]
-
Standard on Tumor Production and Cancer Research In Mice and Rats. (2021, April 11). University of North Carolina at Chapel Hill Policies. Retrieved March 24, 2026, from [Link]
-
The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. (n.d.). Reaction Biology. Retrieved March 24, 2026, from [Link]
-
ARRIVE guidelines. (n.d.). NC3Rs. Retrieved March 24, 2026, from [Link]
-
Abstract 58: Subcutaneous tumor volume measurements: The method matters. (2025, April 21). AACR Journals. Retrieved March 24, 2026, from [Link]
-
Toward a common interpretation of the 3Rs principles in animal research. (2024, November 15). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]
-
Measurement of tumor dimensions and total tumor burden in mice by two methods. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]
-
The 3 Rs: replacement, reduction and refinement. (n.d.). The University of Queensland. Retrieved March 24, 2026, from [Link]
-
Targeting Wnts at the Source—New Mechanisms, New Biomarkers, New Drugs. (2015, May 5). AACR Journals. Retrieved March 24, 2026, from [Link]
-
Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting. (2024, July 25). PLOS One. Retrieved March 24, 2026, from [Link]
-
A Mouse Model for the Rapid and Binomial Assessment of Putative WNT/β-Catenin Signalling Inhibitors. (2023, October 7). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]
-
A Mouse Model for the Rapid and Binomial Assessment of Putative WNT/β-Catenin Signalling Inhibitors. (2023, October 7). MDPI. Retrieved March 24, 2026, from [Link]
-
The novel tankyrase inhibitor (AZ1366) enhances irinotecan activity in tumors that exhibit elevated tankyrase and irinotecan resistance. (2016, May 10). Oncotarget. Retrieved March 24, 2026, from [Link]
-
Novel Inhibitors of Wnt Signaling. (n.d.). University of Guelph. Retrieved March 24, 2026, from [Link]
-
Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor Formed from a Single Spheroid Transplanted Using Radiation-Crosslinked Gelatin Hydrogel Microwell. (2021, July 30). MDPI. Retrieved March 24, 2026, from [Link]
-
An Orthotopic Patient-Derived Xenograft (PDX) Model Allows the Analysis of Metastasis-Associated Features in Colorectal Cancer. (n.d.). Frontiers. Retrieved March 24, 2026, from [Link]
-
Colon Cancer Xenograft Models. (n.d.). Altogen Labs. Retrieved March 24, 2026, from [Link]
-
Combined Treatment with a WNT Inhibitor and the NSAID Sulindac Reduces Colon Adenoma Burden in Mice with Truncated APC. (2022, February 2). AACR Journals. Retrieved March 24, 2026, from [Link]
-
Validated COLO205 Xenograft Model. (n.d.). Altogen Labs. Retrieved March 24, 2026, from [Link]
-
FDA Guidance: The Future of Radiopharmaceutical Development. (2025, August 26). Champions Oncology. Retrieved March 24, 2026, from [Link]
-
Structural stability-guided scaffold hopping and computational modeling of tankyrase inhibitors targeting colorectal cancer. (2025, September 19). PLOS One. Retrieved March 24, 2026, from [Link]
-
Colo-205: Subcutaneous colorectal cancer xenograft tumor model. (n.d.). Reaction Biology. Retrieved March 24, 2026, from [Link]
-
Small-Molecule Inhibitors Targeting the Canonical WNT Signaling Pathway for the Treatment of Cancer. (2021, April 6). ACS Publications. Retrieved March 24, 2026, from [Link]
-
Development of Cancer Drugs for Use in Novel Combination - Determining the Contribution of the Individual Drugs' Effects. (2025, July 16). FDA. Retrieved March 24, 2026, from [Link]
-
Wnt-Signaling Inhibitor Wnt-C59 Suppresses the Cytokine Upregulation in Multiple Organs of Lipopolysaccharide-Induced Endotoxemic Mice via Reducing the Interaction between β-Catenin and NF-κB. (2021, June 10). MDPI. Retrieved March 24, 2026, from [Link]
-
Primer-specific qPCR for genes in the Wnt signaling pathway, which were identified in the top 1000 peaks of the glucocorticoid receptor (GR) ChIP-seq data set, was performed both in vitro and in vivo. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]
-
FDA-AACR Strategies for Optimizing Dosages for Oncology Drug Products: Early Phase Trials Using Innovative Trial Designs and Biomarkers. (2025, November 14). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]
-
Testing Models of the APC Tumor Suppressor/β-Catenin Interaction Reshapes Our View of the Destruction Complex in Wnt Signaling. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]
-
Beyond the Apc Min Model: Advancing CRC Research with High-Fidelity Apc-KO Precision Models. (2026, March 25). Cyagen. Retrieved March 24, 2026, from [Link]
-
FDA Issues New Guidelines for the Co-development of Drugs. (2026, April 1). CancerNetwork. Retrieved March 24, 2026, from [Link]
-
Mapping Wnt/β-catenin signaling during mouse development and in colorectal tumors. (n.d.). PNAS. Retrieved March 24, 2026, from [Link]
-
GeneQuery™ Human Noncanonical Wnt Signaling Pathways qPCR Array Kit (GQH-WAP). (n.d.). ScienCell Research Laboratories. Retrieved March 24, 2026, from [Link]
-
Oncology Drug Development in Focus: FDA Offers Recommendations for Clinical Trial Designs to Support Accelerated Approval. (2023, March 29). Ropes & Gray LLP. Retrieved March 24, 2026, from [Link]
-
Tissue- and stage-specific Wnt target gene expression is controlled subsequent to β-catenin recruitment to cis-regulatory modules. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]
-
Wnt signaling dosage controlled by a Ctnnb1 enhancer balances homeostasis and tumorigenesis of intestinal epithelia. (2024, June 24). bioRxiv. Retrieved March 24, 2026, from [Link]
-
How to activate and detect Wnt signaling?. (2007, August). Stanford University. Retrieved March 24, 2026, from [Link]
Sources
- 1. Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Testing Models of the APC Tumor Suppressor/β-Catenin Interaction Reshapes Our View of the Destruction Complex in Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyagen.com [cyagen.com]
- 5. oncotarget.com [oncotarget.com]
- 6. researchmgt.monash.edu [researchmgt.monash.edu]
- 7. ARRIVE guidelines | NC3Rs [nc3rs.org.uk]
- 8. Toward a common interpretation of the 3Rs principles in animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. altogenlabs.com [altogenlabs.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Frontiers | An Orthotopic Patient-Derived Xenograft (PDX) Model Allows the Analysis of Metastasis-Associated Features in Colorectal Cancer [frontiersin.org]
- 16. jove.com [jove.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. cyagen.com [cyagen.com]
- 19. jove.com [jove.com]
- 20. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. The 3 Rs: replacement, reduction and refinement - Research support - University of Queensland [research-support.uq.edu.au]
- 24. altogenlabs.com [altogenlabs.com]
- 25. Article - Standard on Tumor Productio... [policies.unc.edu]
- 26. NOTUM is a potential pharmacodynamic biomarker of Wnt pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 27. How to activate and detect Wnt signaling? [web.stanford.edu]
- 28. biorxiv.org [biorxiv.org]
- 29. researchgate.net [researchgate.net]
- 30. sciencellonline.com [sciencellonline.com]
- 31. nc3rs.org.uk [nc3rs.org.uk]
Technical Support Center: Maximizing Taxayuntin Extraction Yield from Taxus Bark
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the extraction of Taxayuntin and other taxanes from Taxus bark. It addresses common challenges and provides troubleshooting strategies grounded in scientific principles to help you optimize your extraction protocols and improve yields.
Frequently Asked Questions (FAQs)
General Extraction
Q1: What are the most critical factors influencing the extraction yield of Taxayuntin?
A1: The extraction yield of Taxayuntin is a multifactorial issue. The most critical parameters to control are:
-
Solvent Selection and Concentration: The polarity of the solvent is key. Alcohols like methanol and ethanol are commonly used.[1][2][3] The water content in the alcohol is also crucial; for instance, an 83.50% ethanol concentration has been shown to be optimal in some ultrasonic extraction methods.[4][5]
-
Extraction Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat can lead to the degradation of taxanes.[1][6][7] A temperature of around 40°C is often a good starting point for many methods.[6][7]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and solubilize the target compounds. However, excessively long extraction times can increase the co-extraction of impurities and potentially lead to degradation.
-
Solid-to-Liquid Ratio: A higher ratio of solvent to biomass generally improves extraction efficiency up to a certain point by creating a larger concentration gradient.[6][8]
-
Particle Size of the Bark: Grinding the Taxus bark to a smaller particle size increases the surface area available for solvent contact, which can significantly improve extraction efficiency.[9]
Q2: Which part of the Taxus tree contains the highest concentration of taxanes?
A2: While Taxol was famously first isolated from the bark of the Pacific yew (Taxus brevifolia), other parts of the plant, including needles and twigs, also contain valuable taxanes.[10][11] In fact, using needles and other renewable parts is often preferred to avoid killing the tree. The concentration of specific taxanes can vary depending on the species, age of the tree, and even the season of harvest.[10][12]
Solvent and Sample Preparation
Q3: What is the best solvent for extracting Taxayuntin?
A3: Methanol and ethanol are considered the most effective solvents for taxane extraction due to their appropriate polarity.[1][2][3] Some studies suggest that 100% acetone can also be an excellent solvent.[3] The choice may also depend on the specific extraction method being used. For example, in ultrasound-assisted extraction, an ethanol-water mixture is often optimized.[4][5] It's important to avoid solvents that are too non-polar, as they will extract lipids and chlorophyll which can interfere with downstream purification.[13]
Q4: Should I use fresh or dried Taxus bark?
A4: While drying the bark can be an expensive and time-consuming step, it is often done to reduce moisture content and allow for efficient grinding. However, some processes are designed to use fresh plant material to reduce costs and potential degradation of taxanes during drying. If using fresh material, a solvent system that accounts for the water content in the plant tissue, such as 70% ethanol, is recommended.
Purification and Analysis
Q5: My crude extract is full of impurities. How can I clean it up?
A5: Crude extracts from Taxus bark are complex mixtures. Common purification strategies include:
-
Liquid-Liquid Extraction: This can be used to partition the taxanes from more polar or non-polar impurities.[14][15]
-
Solid-Phase Extraction (SPE): C18 cartridges can be used to bind the taxanes, allowing impurities to be washed away. The taxanes are then eluted with a stronger solvent.[16]
-
Recrystallization: This technique, particularly anti-solvent recrystallization, can be a cost-effective way to increase the purity of taxanes in the crude extract.[8][17]
-
Chromatography: Column chromatography (normal or reverse-phase) is a powerful tool for separating individual taxanes from the mixture.[18][19][20]
Q6: How can I accurately quantify the amount of Taxayuntin in my extract?
A6: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying taxanes like Taxayuntin.[4][21] For more complex matrices or lower concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity.[21][22][23] Proper calibration with a certified reference standard is crucial for accurate quantification.[24][25]
Troubleshooting Guide
Low Extraction Yield
| Symptom | Potential Cause | Recommended Solution | Scientific Rationale |
| Consistently low yield across all experiments | Inappropriate solvent choice or concentration. | Test a range of solvents (methanol, ethanol, acetone) and water concentrations (e.g., 70-90% alcohol).[1][7] | Taxanes have a specific polarity, and the solvent must match this to effectively solubilize them. Water content can modulate the solvent polarity. |
| Inefficient cell wall disruption. | Ensure the bark is ground to a fine, consistent powder. Consider pre-treatment with cellulase enzymes.[8] | Smaller particle size increases the surface area for solvent penetration. Enzymes can break down the cell wall, releasing the intracellular contents.[8] | |
| Sub-optimal extraction temperature. | Optimize the temperature for your extraction method. Start around 40°C and test a range (e.g., 30-50°C).[6][7] | Temperature affects both solubility and solvent viscosity. However, temperatures that are too high can cause degradation of the target compounds.[1][6] | |
| Yield decreases over time with the same batch of bark | Degradation of Taxayuntin in the stored biomass. | Store dried bark in a cool, dark, and dry place. Minimize storage time if possible. | Light, heat, and moisture can lead to the chemical degradation of taxanes over time. |
| Yield is good initially but drops off with subsequent extractions of the same material | Incomplete extraction in the initial steps. | Increase the extraction time or the number of extraction cycles. Ensure adequate mixing/agitation. | The extraction process is diffusion-limited. More time and agitation help the solvent to fully penetrate the plant matrix and extract the target compounds. |
Poor Purity of Crude Extract
| Symptom | Potential Cause | Recommended Solution | Scientific Rationale |
| Extract is dark green and waxy | Co-extraction of chlorophyll and lipids. | Use a more polar solvent system (e.g., 70% ethanol instead of 95%). Perform a pre-extraction with a non-polar solvent like hexane to remove lipids.[26] Consider a charcoal decolorization step.[13] | Chlorophyll and lipids are less polar than taxanes. Adjusting the solvent polarity can leave these impurities behind. A non-polar pre-wash will selectively remove lipids. Activated charcoal has a high affinity for pigments. |
| Extract is a complex mixture with many peaks on HPLC | Non-selective extraction conditions. | Optimize the extraction parameters (solvent, temperature, time) to be more selective for taxanes. Employ a post-extraction clean-up step like SPE or recrystallization.[16][17] | More aggressive extraction conditions (e.g., high temperature, long time) can pull out a wider range of compounds. Purification steps are designed to separate compounds based on their physicochemical properties. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Taxayuntin
This protocol is a starting point and should be optimized for your specific equipment and Taxus species.
1. Sample Preparation:
-
Dry the Taxus bark at 40-50°C until a constant weight is achieved.
-
Grind the dried bark into a fine powder (e.g., to pass through a 130 mesh sieve).[9]
2. Extraction:
-
Accurately weigh 1.0 g of the powdered bark and place it in a suitable extraction vessel.
-
Add the extraction solvent. Based on literature, a good starting point is 20.88 mL of 83.5% ethanol in water (a solid-to-liquid ratio of 1:20.88).[4]
-
Place the vessel in an ultrasonic bath.
-
Set the ultrasonic power to approximately 140 W and the temperature to 40°C.[4][6]
-
Sonicate for 45-50 minutes.[4]
3. Recovery:
-
After extraction, centrifuge the mixture to pellet the solid material.
-
Decant the supernatant (the liquid extract).
-
To increase yield, the pellet can be re-extracted 1-2 more times with fresh solvent.
-
Combine the supernatants from all extractions.
-
Evaporate the solvent from the combined supernatant under reduced pressure (e.g., using a rotary evaporator).
-
Re-dissolve the dried extract in a known volume of methanol for HPLC analysis.
4. Quantification:
-
Filter the dissolved extract through a 0.22 µm syringe filter before injecting into the HPLC system.
-
Quantify the Taxayuntin content by comparing the peak area to a calibration curve prepared with a certified Taxayuntin standard.
Visualizations
Workflow for Optimizing Taxayuntin Extraction
Caption: A systematic workflow for the optimization of Taxayuntin extraction from Taxus bark.
Key Factors Influencing Extraction Yield
Sources
- 1. mdpi.com [mdpi.com]
- 2. environmentaljournals.org [environmentaljournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasonic Extraction and Separation of Taxanes from Taxus cuspidata Optimized by Response Surface Methodology [mdpi.com]
- 5. Research Progress on Taxus Extraction and Formulation Preparation Technologies [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of Taxol Extraction Process Using Response Surface Methodology and Investigation of Temporal and Spatial Distribution of Taxol in Taxus mairei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Progress on Taxus Extraction and Formulation Preparation Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parameter Optimization of Ultrasonic–Microwave Synergistic Extraction of Taxanes from Taxus cuspidata Needles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparing Biomass and Taxane Concentrations to Maximize Yield in Rooted Cuttings of Pacific Yew (Taxus Brevifolia Nutt) — Reforestation, Nurseries and Genetics Resources [rngr.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]
- 14. Liquid-Liquid Extraction for Recovery of Paclitaxel from Plant Cell Culture: Solvent Evaluation and Use of Extractants for Partitioning and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-conferences.org [bio-conferences.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Preparative isolation of paclitaxel and related taxanes from cell cultures of Taxus chinensis using reversed-phase flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. velocityscientific.com.au [velocityscientific.com.au]
- 20. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 21. researchgate.net [researchgate.net]
- 22. Determination of taxanes in Taxus brevifolia extracts by tandem mass spectrometry and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]
- 24. jasco-global.com [jasco-global.com]
- 25. How to Calibrate HPLC for Accurate Quantitative Analysis [eureka.patsnap.com]
- 26. maxapress.com [maxapress.com]
Technical Support Center: Troubleshooting Low Aqueous Solubility of 13-Decinnamoyltaxchinin B in In Vitro Assays
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of 13-Decinnamoyltaxchinin B in in vitro assays. As a Senior Application Scientist, my goal is to provide you with a comprehensive, experience-driven resource to help you navigate these common experimental hurdles and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of 13-Decinnamoyltaxchinin B when I add it to my aqueous assay buffer. Why is this happening?
A1: 13-Decinnamoyltaxchinin B is a taxane diterpenoid, a class of compounds known for their high lipophilicity and, consequently, poor aqueous solubility.[1][2][3] The complex and bulky fused ring structure of taxanes leads to very limited solubility in water.[2] When your concentrated stock solution (likely in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound can crash out of solution if its concentration exceeds its solubility limit in the final assay medium.
Q2: What is the best way to prepare a stock solution of 13-Decinnamoyltaxchinin B?
A2: For initial stock solutions, Dimethyl sulfoxide (DMSO) is a widely used and effective co-solvent due to its high solubilization capacity for poorly soluble drugs and low toxicity at typical working concentrations.[4]
Recommended Protocol for Stock Solution Preparation:
-
Solvent Selection: Use high-purity, anhydrous DMSO.
-
Concentration: Prepare a high-concentration stock solution, for example, at 10 mM or 20 mM. This allows for smaller volumes to be added to your assay, minimizing the final concentration of the organic solvent.
-
Dissolution: Ensure the compound is completely dissolved in DMSO before further use. Gentle warming or vortexing can aid dissolution.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.[1]
Q3: I've prepared a DMSO stock, but the compound still precipitates in my cell culture medium. What are my next steps?
A3: This is a common issue. The key is to maintain the compound's solubility in the final aqueous environment of your assay. Here is a tiered troubleshooting approach:
Tier 1: Optimizing the Co-solvent Concentration
The final concentration of DMSO in your assay should be as low as possible while still maintaining the solubility of your compound. However, for some hydrophobic compounds, a slightly higher but still cell-tolerated DMSO concentration might be necessary.
Experimental Workflow for Co-solvent Optimization:
-
Determine Maximum Tolerated DMSO Concentration: Before testing your compound, determine the highest percentage of DMSO your cells can tolerate without affecting viability or the assay endpoint. This is typically between 0.1% and 1% for most cell lines.
-
Serial Dilution in Assay Medium: Prepare a series of dilutions of your 13-Decinnamoyltaxchinin B stock solution directly into your complete cell culture medium or assay buffer.
-
Visual Inspection: Visually inspect for precipitation immediately after dilution and after a relevant incubation period (e.g., 24 hours) at the assay temperature. Use a microscope to look for crystalline structures.
-
Select Highest Soluble Concentration: The highest concentration that remains clear is your working limit for this simple co-solvent approach.
Tier 2: Utilizing Solubilizing Excipients
If optimizing the DMSO concentration is insufficient, you can explore the use of other solubilizing agents.
| Excipient | Mechanism of Action | Typical Starting Concentration (in vitro) | Considerations |
| Surfactants (e.g., Tween® 80, Triton™ X-100) | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. | 0.01% - 0.1% (v/v) | Can be cytotoxic at higher concentrations. Run a vehicle control to assess the effect of the surfactant alone on your assay.[5] For cell-based assays, use concentrations below the critical micelle concentration (CMC) to avoid cell lysis.[5] |
| Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD, SBE-β-CD) | Form inclusion complexes with the hydrophobic drug, where the drug molecule is encapsulated within the cyclodextrin cavity.[6][7] | 1-10 mM | Can sometimes extract cholesterol from cell membranes, so cytotoxicity should be evaluated. The stability constant of the inclusion complex is important.[6] |
| Serum Proteins (e.g., Bovine Serum Albumin - BSA) | Hydrophobic compounds can bind to albumin, which increases their solubility in aqueous solutions. | 0.1% - 1% (w/v) | If your assay involves protein-binding interactions, this could be a confounding factor. |
dot
Caption: Tiered approach to troubleshooting solubility.
Q4: How can I be certain that my compound is truly dissolved and not just a fine suspension?
A4: Visual inspection can be misleading. Here are two methods to verify solubility:
-
Light Scattering: A simple yet effective method. Use a spectrophotometer to measure the absorbance of your solution at a wavelength where the compound does not absorb (e.g., 600-800 nm). A non-zero absorbance reading indicates the presence of light-scattering particles, suggesting a suspension rather than a true solution.
-
Filtration and Quantification:
-
Prepare your solution of 13-Decinnamoyltaxchinin B in the final assay buffer.
-
Pass the solution through a low-protein-binding 0.22 µm filter.
-
Quantify the concentration of the compound in the filtrate using a suitable analytical method like HPLC-UV.
-
If the concentration in the filtrate is significantly lower than the intended concentration, your compound has precipitated.
-
dot
Caption: Workflow for verifying compound solubility.
Q5: Could poor solubility be affecting my experimental results?
A5: Absolutely. If your compound precipitates, the actual concentration in solution is unknown and lower than intended. This can lead to:
-
Underestimation of Potency: The observed biological effect will be lower than the true effect, leading to an inaccurate IC50 or EC50 value.
-
Poor Reproducibility: The amount of compound that precipitates can vary between experiments, leading to inconsistent results.
-
Non-specific Effects: The precipitate itself could have physical effects on cells or interfere with assay readouts (e.g., light scattering in absorbance or fluorescence-based assays).
It is crucial to ensure your compound is fully dissolved at the concentrations you are testing to generate reliable and reproducible data.
References
- Vertex AI Search. (n.d.). Taxayuntin (Taxayunnansin A; 13-Decinnamoyltaxchinin B).
- Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- National Institutes of Health. (n.d.). A Critical Review of Lipid-based Nanoparticles for Taxane Delivery - PMC.
- Pharmaceutical Sciences. (2021, June 23). Solubilization Methods for Paclitaxel and Docetaxel: An Overview.
- ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.
- MDPI. (2020, October 13). Inclusion Complex of Docetaxel with Sulfobutyl Ether β-Cyclodextrin: Preparation, In Vitro Cytotoxicity and In Vivo Safety.
- Royal Society of Chemistry. (2021, February 3). Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins.
Sources
- 1. Taxayuntin (Taxayunnansin A; 13-Decinnamoyltaxchinin B) | Terpenoids | 153229-31-3 | Invivochem [invivochem.com]
- 2. A Critical Review of Lipid-based Nanoparticles for Taxane Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. wjbphs.com [wjbphs.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09720A [pubs.rsc.org]
Technical Support Center: Enhancing Ionization Efficiency of 13-Decinnamoyltaxchinin B in LC-MS/MS
Welcome to the technical support center for the LC-MS/MS analysis of 13-Decinnamoyltaxchinin B. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical steps necessary to overcome challenges in achieving optimal ionization and robust analytical results for this complex diterpenoid.
Introduction to the Challenge: Ionizing 13-Decinnamoyltaxchinin B
13-Decinnamoyltaxchinin B is a taxane diterpenoid, a class of compounds known for their intricate structures and significant pharmacological activities.[1] With a molecular formula of C₃₅H₄₄O₁₃ and a molecular weight of approximately 672.7 g/mol , this molecule presents a common challenge in LC-MS/MS analysis: it is a neutral, relatively nonpolar molecule.[2] Standard electrospray ionization (ESI), which relies on the analyte being pre-charged in solution or readily accepting a proton, often yields low sensitivity for such compounds.
This guide will walk you through a systematic approach to enhancing the ionization efficiency of 13-Decinnamoyltaxchinin B, from optimizing your existing ESI method to exploring alternative ionization techniques and chemical derivatization.
Troubleshooting Guide: A-Question-and-Answer Approach
Here, we address specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My ESI signal for 13-Decinnamoyltaxchinin B is extremely low or nonexistent. What are the first things I should check?
A1: Low ESI signal for a neutral molecule like 13-Decinnamoyltaxchinin B is a common starting point. Before making significant changes to your method, let's address the fundamentals of your ESI source and mobile phase.
-
Mobile Phase Composition: ESI efficiency for neutral compounds is highly dependent on the mobile phase's ability to promote protonation or adduct formation.
-
Acidic Modifiers: While often a go-to for positive ion ESI, high concentrations of strong acids may not be optimal for this molecule and can suppress ionization. Start with a low concentration of a volatile acid like 0.1% formic acid.[3]
-
Ammonium Formate/Acetate: These volatile salts are excellent for promoting the formation of ammonium adducts ([M+NH₄]⁺), which are often more stable and abundant for neutral molecules than protonated species ([M+H]⁺).[4] A concentration of 1-10 mM is a good starting point.
-
-
ESI Source Parameters: Optimization of source parameters is critical and should be performed systematically.
-
Capillary Voltage: Ensure the voltage is optimized for your specific instrument and mobile phase. A typical starting range for positive mode is 3-5 kV.[3]
-
Nebulizer Gas Pressure: This affects droplet size. Higher pressure leads to smaller droplets and better desolvation, but excessive pressure can cause ion suppression. A common range is 20-60 psi.[3]
-
Drying Gas Flow and Temperature: These parameters are crucial for desolvation. Insufficient drying will lead to solvent clusters and a poor signal. Optimize these based on your mobile phase composition and flow rate.
-
Source Position: The physical position of the ESI probe relative to the mass spectrometer inlet can significantly impact signal intensity. Refer to your instrument's manual for optimization procedures.
-
Q2: I've tried optimizing my ESI source and mobile phase with common additives, but the sensitivity is still not sufficient for my application. What's the next logical step?
A2: If optimizing ESI with adduct formation doesn't provide the required sensitivity, it's time to consider alternative ionization techniques that are better suited for neutral, less polar molecules.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique that is often more efficient for neutral and less polar compounds that are thermally stable.[5] The LC eluent is vaporized, and analyte molecules are ionized through chemical reactions with reagent ions generated from the solvent.
-
Atmospheric Pressure Photoionization (APPI): APPI uses ultraviolet photons to ionize the analyte, either directly or through a dopant. It is particularly effective for nonpolar compounds and can be even more sensitive than APCI for certain molecules.[6]
The choice between APCI and APPI can depend on the thermal stability of your analyte and the specific characteristics of your instrument. It is highly recommended to screen both if available.
Q3: I am observing multiple adducts in my mass spectrum (e.g., [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺). This is making quantification difficult. How can I control this?
A3: The formation of multiple adducts is a common phenomenon in ESI and can indeed complicate quantification. The goal is to drive the ionization towards a single, stable adduct.
-
Promote a Specific Adduct: To favor the formation of [M+NH₄]⁺ adducts, ensure you are using a sufficient concentration of ammonium formate or ammonium acetate (e.g., 5-10 mM) in your mobile phase. This will provide a high concentration of ammonium ions to outcompete other adduct-forming species like sodium.
-
Minimize Sodium Contamination: Sodium adducts ([M+Na]⁺) are often a result of contamination from glassware, solvents, or the sample matrix itself.
-
Use high-purity, LC-MS grade solvents and additives.
-
Avoid using glass containers where possible; prefer polypropylene.
-
If sodium adducts persist, you can try adding a very low concentration of a sodium salt (e.g., sodium acetate) to the mobile phase to intentionally and consistently form the sodium adduct as the primary ion. However, this can lead to source contamination over time.[3]
-
-
Optimize In-Source Fragmentation: In some cases, adjusting the cone voltage (or declustering potential) can influence the relative abundance of different adducts. Higher voltages may cause fragmentation of less stable adducts.
Q4: I'm considering chemical derivatization to improve ionization. What are my options for a taxane-like structure?
A4: Chemical derivatization is a powerful strategy to introduce a readily ionizable group onto a neutral molecule, significantly enhancing ESI sensitivity. For a taxane structure, which typically possesses hydroxyl and sometimes ketone functional groups, there are several options.
-
Targeting Ketone Groups: If 13-Decinnamoyltaxchinin B has a ketone group, derivatization with Girard's Reagent T is an excellent choice. This reagent reacts with ketones to introduce a permanently charged quaternary ammonium group, leading to a dramatic increase in ESI signal in positive ion mode.[7][8]
-
Targeting Hydroxyl Groups: Hydroxyl groups can be targeted with various derivatizing agents to introduce a basic nitrogen atom, which is easily protonated. However, these reactions can sometimes be less specific and may require more rigorous optimization.
Given the potential for a significant and predictable increase in sensitivity, derivatization with Girard's Reagent T is a highly recommended strategy to explore if a ketone group is present and accessible on the molecule.
Frequently Asked Questions (FAQs)
Q: What is the basic chemical nature of 13-Decinnamoyltaxchinin B and why is it difficult to ionize?
A: 13-Decinnamoyltaxchinin B is a taxane diterpenoid.[1] Taxanes are characterized by a complex, polycyclic carbon skeleton. The name "13-Decinnamoyltaxchinin B" suggests it is a derivative of a parent compound, lacking a cinnamoyl group at the 13-position. These molecules are typically large, relatively nonpolar, and lack easily ionizable functional groups like basic amines. In electrospray ionization (ESI), which is most efficient for polar and ionic compounds, neutral molecules like this do not readily form ions in solution, leading to poor ionization efficiency and low signal intensity.[5]
Q: Which ionization source is theoretically best for 13-Decinnamoyltaxchinin B: ESI, APCI, or APPI?
A: The choice of ionization source is a critical step in method development for a molecule like 13-Decinnamoyltaxchinin B.
-
Electrospray Ionization (ESI): While the default for many labs, it is the least ideal for this type of neutral, nonpolar molecule in its native state. However, its effectiveness can be significantly improved through the promotion of adduct formation ([M+NH₄]⁺ or [M+Na]⁺) by using appropriate mobile phase additives.
-
Atmospheric Pressure Chemical Ionization (APCI): This is a strong candidate. APCI is a gas-phase ionization technique that excels with less polar and thermally stable compounds.[5] Since taxanes are generally thermally stable, APCI is likely to provide better sensitivity than ESI without derivatization.
-
Atmospheric Pressure Photoionization (APPI): APPI is often the most sensitive technique for nonpolar compounds.[6] It can ionize molecules that are challenging for both ESI and APCI. If available, APPI should be evaluated as it has the potential to provide the highest sensitivity.
The following diagram illustrates the general applicability of these ionization sources based on compound polarity and molecular weight.
Caption: Ionization source selection based on compound polarity.
Q: Can you provide a starting point for LC-MS/MS parameters for taxane analysis?
A: While optimal parameters will be instrument-dependent, the following table provides a good starting point for method development for 13-Decinnamoyltaxchinin B, based on typical methods for taxane analysis.
| Parameter | Recommended Starting Conditions | Rationale |
| LC Column | C18, 2.1 or 3.0 mm ID, <3 µm particle size | Good retention and separation for moderately nonpolar taxanes. |
| Mobile Phase A | Water with 10 mM Ammonium Formate + 0.1% Formic Acid | Promotes formation of [M+NH₄]⁺ and [M+H]⁺ adducts. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Common organic solvents for reversed-phase chromatography. |
| Gradient | Start at 40-50% B, ramp to 95-100% B over 5-10 minutes | A typical gradient for eluting taxanes from a C18 column. |
| Flow Rate | 0.2 - 0.5 mL/min | Compatible with standard ESI and APCI sources. |
| Ion Source | ESI, APCI, or APPI (in positive ion mode) | Screen all available sources to determine the most sensitive. |
| Scan Type | Full Scan (for initial investigation), then MRM | Full scan to identify precursor ions, then MRM for quantification. |
| Precursor Ion | [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺ | Monitor all potential adducts initially. |
| Collision Energy | Optimize for characteristic product ions | Will be compound and instrument specific. |
Q: What is in-source fragmentation, and could it be affecting my analysis of 13-Decinnamoyltaxchinin B?
A: In-source fragmentation (or in-source decay) is the fragmentation of an analyte ion in the ion source of the mass spectrometer, before it reaches the mass analyzer.[9] This can occur when the cone voltage (or declustering potential) is set too high, causing the ions to collide with gas molecules with enough energy to break apart. For complex molecules like taxanes, in-source fragmentation can be a significant issue, leading to a decrease in the intensity of the desired precursor ion and the appearance of unexpected fragment ions in the MS1 spectrum.[10]
If you suspect in-source fragmentation, try gradually decreasing the cone voltage and observe the effect on the precursor ion intensity and the presence of lower mass ions.
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Adduct Formation
This protocol outlines a systematic approach to optimizing the mobile phase to enhance ionization through adduct formation.
-
Prepare Stock Solutions:
-
1 M Ammonium Formate in water.
-
10% Formic Acid in water.
-
-
Prepare Mobile Phases:
-
Mobile Phase A (Aqueous): Prepare a series of aqueous mobile phases with varying concentrations of ammonium formate (e.g., 1 mM, 5 mM, 10 mM, 20 mM), each with 0.1% formic acid.
-
Mobile Phase B (Organic): Acetonitrile with 0.1% formic acid.
-
-
Direct Infusion Analysis:
-
Prepare a solution of 13-Decinnamoyltaxchinin B (e.g., 1 µg/mL) in a 50:50 mixture of each Mobile Phase A and Mobile Phase B.
-
Infuse each solution directly into the mass spectrometer using a syringe pump.
-
Acquire full scan mass spectra for each condition and identify the mobile phase composition that yields the highest intensity for a single, stable adduct (e.g., [M+NH₄]⁺).
-
-
LC-MS/MS Analysis:
-
Use the optimized mobile phase from the direct infusion experiment for your LC-MS/MS analysis.
-
The following workflow illustrates this process:
Caption: Workflow for mobile phase optimization.
Protocol 2: Derivatization with Girard's Reagent T
This protocol provides a general procedure for the derivatization of a ketone-containing analyte. Note: This should be performed if the presence of a ketone group on 13-Decinnamoyltaxchinin B is confirmed.
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of Girard's Reagent T in methanol.
-
Prepare a 10% solution of acetic acid in methanol.
-
-
Derivatization Reaction:
-
To 100 µL of your sample extract (dried and reconstituted in methanol), add 20 µL of the Girard's Reagent T solution and 10 µL of the acetic acid solution.
-
Vortex briefly and incubate at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
-
Analysis:
-
Inject an aliquot of the reaction mixture directly into the LC-MS/MS system.
-
Monitor for the derivatized product, which will have a mass increase corresponding to the addition of the Girard's Reagent T moiety.
-
References
-
PubChem. Substance B C35H44O13. National Center for Biotechnology Information. [Link]
- Allard, P. M., et al. (2008). Analysis of pentacyclic triterpenes by LC-MS. A comparative study between APCI and APPI. Journal of Mass Spectrometry, 43(9), 1231-1241.
- Kerns, E. H., Volk, K. J., Hill, S. E., & Lee, M. S. (1994). Profiling taxanes in Taxus extracts using lc/ms and lc/ms/ms techniques.
- Mahmoud, R., et al. (2022). The universal tandem mass spectrometry fragmentation of taxane-related compounds. Rapid Communications in Mass Spectrometry, 36(21), e9365.
- Wang, L., et al. (2011). Optimization of mobile phase composition in development of an LC-MS/MS method for quantitation of paclitaxel and docetaxel.
- Al-Sanea, M. M., et al. (2022). Effect of Position 1 Substituent and Configuration on APCI–MS Fragmentation of Norditerpenoid Alkaloids Including 1-epi-Condelphine. ACS Omega, 7(44), 40596-40605.
- Thermo Fisher Scientific. (2014).
- Agilent Technologies. (2025). HPLC-MS Ionization: ESI/APCI/APPI Selection, Source Conditions And Robustness.
-
Shimadzu. Mobile phases compatible for LCMS. [Link]
- Metware Biotechnology. (2023). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.
- Robb, D. B., & Blades, M. W. (2006). Atmospheric Pressure Photoionization: The Second Source for LC-MS? LCGC North America, 24(7), 704-713.
- Nomen, R., et al. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LCGC, Special Issue.
- Agilent Technologies. (2024).
- Wang, Y., et al. (2007). Derivatization with Girard reagent T combined with LC-MS/MS for the sensitive detection of 5-formyl-2'-deoxyuridine in cellular DNA. Analytical chemistry, 79(2), 559–566.
- Kemsley, J. (2014). Optimizing LC–MS and LC–MS-MS Methods.
-
Shimadzu. Mobile phases compatible for LC/MS. [Link]
- Griffiths, W. J., et al. (2024). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. Journal of the American Society for Mass Spectrometry.
- Li, S., et al. (2025). A systematic analysis of in-source fragments in LC-MS metabolomics. bioRxiv.
- Chen, L., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS. Rapid Communications in Mass Spectrometry, 37(13), e9501.
- Wang, D., et al. (2018). An LC-MS/MS Method for Synchronous Determination of Paclitaxel and Curcumin: Development, Validation, and Application to a Pharmacokinetic Study.
- Amanote Research. Derivatization With Girard Reagent T Combined With - Amanote Research.
- PubChem. Toxicarioside B C30H44O11.
- Zhang, X., et al. (2023). Isotope-coded derivatization with designed Girard-type reagent as charged isobaric mass tags for non-targeted profiling and discovery of natural aldehydes by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 1258, 341199.
- Phenomenex. (2025).
- Klont, F., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 127.
- Wang, Y., et al. (2007). Derivatization with Girard reagent T combined with LC-MS/MS for the sensitive detection of 5-formyl-2'-deoxyuridine in cellular DNA. Analytical Chemistry, 79(2), 559-566.
- PubChem. Taxinine C35H42O9.
- PubChem. Toxicarioside A C30H44O11.
- PubChem. 2-Deacetoxytaxinine B C35H42O9.
- PubChem. Didemnin B C57H89N7O15.
- ResearchGate. Chemical structure of chlorogenic acid. Molecular weight: 354.31 g/mol .
- PubChem. Taxine B C33H45NO8.
- PubChem. CID 90847724 C12H13.
Sources
- 1. Taxayuntin (Taxayunnansin A; 13-Decinnamoyltaxchinin B) | Terpenoids | 153229-31-3 | Invivochem [invivochem.com]
- 2. Substance B | C35H44O13 | CID 433154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Optimization of mobile phase composition in development of an LC-MS/MS method for quantitation of paclitaxel and docetaxel [jms.fudan.edu.cn]
- 5. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatization with Girard reagent T combined with LC-MS/MS for the sensitive detection of 5-formyl-2'-deoxyuridine in cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
Navigating the Labyrinth: A Technical Support Guide to Purifying Minor Taxoids Like Taxayuntin
For Researchers, Scientists, and Drug Development Professionals
The purification of minor taxoids, such as Taxayuntin, from complex mixtures presents a significant challenge in natural product chemistry and drug development. These structurally similar compounds often co-elute, are present in low abundance, and can be susceptible to degradation, making their isolation a formidable task. This guide, designed by and for scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions to empower you in overcoming these purification hurdles.
The Core Challenge: A Complex Matrix
Taxus species produce a vast arsenal of taxoids, with paclitaxel (Taxol®) being the most famous. However, the crude extract is a complex cocktail of numerous structurally related diterpenoids.[1] Minor taxoids, like Taxayuntin, are often present at significantly lower concentrations than major components such as paclitaxel and 10-deacetylbaccatin III. The structural similarity of these compounds, often differing by only a single functional group, leads to very close physical and chemical properties, making their separation a significant analytical challenge.[2] Furthermore, the inherent instability of the taxane structure can lead to isomerization and degradation under certain conditions.[1]
Troubleshooting Guide: From Crude Extract to Pure Compound
This section addresses common issues encountered during the purification of minor taxoids, offering explanations rooted in chromatographic principles and practical solutions.
Problem 1: Poor Resolution and Co-elution of Taxayuntin with Other Minor Taxoids
Q: My HPLC chromatogram shows broad, overlapping peaks for what I suspect are different minor taxoids, including Taxayuntin. How can I improve the separation?
A: This is a classic challenge in taxoid purification, stemming from their structural similarity.[2] Here’s a systematic approach to enhance resolution:
-
Optimize the Stationary Phase: Standard C18 columns may not provide sufficient selectivity.[2]
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions with the aromatic rings of the taxoids, which can significantly improve the resolution of closely related structures.
-
Pentafluorophenyl (PFP) Columns: PFP phases provide unique selectivity through a combination of hydrophobic, π-π, and dipole-dipole interactions, which can be particularly effective for separating isomers.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be a powerful alternative to reversed-phase chromatography, especially for separating polar and non-polar taxanes. It works by partitioning solutes between an aqueous-organic mobile phase and a polar stationary phase, eluting them in order of increasing hydrophilicity.[3]
-
-
Fine-Tune the Mobile Phase:
-
Solvent Composition: Methodical adjustment of the acetonitrile/water or methanol/water ratio is the first step. A shallower gradient or even isocratic elution in the region where your target compounds elute can significantly improve separation.[4]
-
Mobile Phase Additives: The addition of a small percentage of a third solvent, such as isopropanol or tetrahydrofuran, can alter the selectivity of the separation.
-
Temperature Control: Operating the column at a controlled, elevated temperature (e.g., 30-40 °C) can improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer kinetics.[4]
-
-
Consider Two-Dimensional Liquid Chromatography (2D-LC): For exceptionally complex mixtures, an offline or online 2D-LC approach can be highly effective. This involves using two columns with different selectivities (e.g., HILIC followed by reversed-phase) to achieve a much higher degree of separation than is possible with a single column.[3]
Problem 2: Low Yield of Taxayuntin After Purification
Q: After multiple chromatographic steps, the final yield of my purified Taxayuntin is extremely low. What are the potential causes and how can I mitigate them?
A: Low yield is a multifaceted problem that can arise from both chemical degradation and physical losses during the purification process.
-
Chemical Degradation: Taxoids can be sensitive to pH, temperature, and light.
-
pH Stability: Avoid strongly acidic or basic conditions during extraction and purification, as these can cause hydrolysis of ester groups or rearrangement of the taxane skeleton.[1] The use of buffered mobile phases can help maintain a stable pH.
-
Thermal Degradation: Prolonged exposure to high temperatures during solvent evaporation should be minimized. Use a rotary evaporator at a moderate temperature (e.g., < 40°C) and high vacuum.[5]
-
Oxidation: Some taxoids can be susceptible to oxidation. Consider degassing solvents and blanketing samples with an inert gas like nitrogen or argon if you suspect oxidative degradation.
-
-
Physical Losses:
-
Adsorption to Surfaces: Taxoids can adsorb to glass and plastic surfaces. Silanizing glassware can help to minimize this.
-
Incomplete Elution: Ensure that your elution conditions are strong enough to fully recover your compound from the column. A steep gradient at the end of the run can help to elute any strongly retained compounds.
-
Fraction Collection: Optimize your fraction collection parameters to avoid collecting your target compound across multiple fractions, which can lead to losses during subsequent pooling and concentration steps. Mass-based fraction collection can be more precise than time-based collection for this purpose.[6]
-
Problem 3: Difficulty in Scaling Up the Purification from Analytical to Preparative Scale
Q: I have a good analytical separation method for Taxayuntin, but when I try to scale it up to a preparative HPLC, the resolution is lost. What am I doing wrong?
A: Scaling up from analytical to preparative HPLC is not always a linear process.[7] Several factors need to be carefully considered:
-
Column Overloading: Injecting too much sample onto the column is a common cause of poor resolution in preparative HPLC.
-
Determine the Loading Capacity: Perform a loading study on your analytical column to determine the maximum amount of sample that can be injected without significant loss of resolution. This will give you a starting point for your preparative column.
-
Use a Larger Diameter Column: Preparative HPLC requires columns with a larger internal diameter (typically >20 mm) to handle larger sample loads.[7]
-
-
Flow Rate and Gradient Optimization:
-
Linear Velocity: When scaling up, it's important to maintain the same linear velocity of the mobile phase. This means that the flow rate needs to be increased proportionally to the square of the increase in column diameter.
-
Gradient Profile: The gradient profile also needs to be adjusted to account for the larger column volume.
-
-
Sample Dissolution: The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase to ensure good peak shape. Dissolving the sample in a strong solvent can lead to peak fronting and poor resolution.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the initial extraction of taxoids from Taxus plant material?
A1: A common and effective method is to extract the dried and ground plant material with an organic solvent like methanol or ethanol.[4] A subsequent liquid-liquid extraction with a solvent like dichloromethane can be used to partition the taxoids from more polar compounds.[3] Some methods also employ an initial treatment with activated carbon to remove chlorophyll and other pigments.[8]
Q2: Which analytical techniques are best for identifying and characterizing purified Taxayuntin?
A2: A combination of techniques is essential for unambiguous identification:
-
High-Performance Liquid Chromatography (HPLC): Used for assessing purity and for comparison of retention times with a known standard (if available).[4]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) provides accurate mass data to confirm the molecular formula.[9][10] Tandem MS (MS/MS) can provide structural information through fragmentation patterns.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR are crucial for elucidating the complete chemical structure of the isolated compound.
Q3: Are there any alternatives to preparative HPLC for the final purification step?
A3: While preparative HPLC is the most common technique for final purification, other methods can be considered:[11]
-
Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for preventing irreversible adsorption of the sample.[11]
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective and scalable method for obtaining high-purity compounds.[1] Antisolvent recrystallization has also been shown to be effective for the preliminary purification of taxanes.[1][12]
Experimental Workflow & Data
General Workflow for Taxayuntin Purification
The following diagram illustrates a typical workflow for the purification of a minor taxoid like Taxayuntin.
Caption: A generalized workflow for the purification of Taxayuntin.
Table 1: Comparison of HPLC Columns for Minor Taxoid Separation
| Column Chemistry | Separation Principle | Advantages for Taxoid Purification |
| C18 (ODS) | Hydrophobic interactions | Good general-purpose column, widely available. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | Enhanced selectivity for aromatic compounds like taxoids. |
| PFP | Hydrophobic, π-π, and dipole-dipole interactions | Unique selectivity for isomers and closely related compounds. |
| HILIC | Partitioning based on hydrophilicity | Effective for separating polar and non-polar taxoids.[3] |
Step-by-Step Protocol: Preparative HPLC for Taxayuntin Purification
This protocol provides a general framework. Specific parameters will need to be optimized for your particular sample and HPLC system.
-
Sample Preparation:
-
Dissolve the semi-purified fraction containing Taxayuntin in a minimal amount of a solvent compatible with the initial mobile phase (e.g., acetonitrile/water mixture).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System and Column:
-
System: A preparative HPLC system equipped with a high-pressure gradient pump, a UV detector, and a fraction collector.[4]
-
Column: A preparative Phenyl-Hexyl column (e.g., 20 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Detector Wavelength: 227 nm (a common wavelength for taxoid detection).[3]
-
-
Chromatographic Conditions:
-
Fraction Collection:
-
Collect fractions based on the UV chromatogram, either manually or using an automated fraction collector.
-
Collect small, discrete fractions across the peak corresponding to Taxayuntin to maximize purity.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions by analytical HPLC to assess their purity.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Proceed with structural characterization (MS, NMR).
-
Logical Relationships in Troubleshooting
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lcms.cz [lcms.cz]
- 7. HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods | HPLC Courses [hplccourses.com]
- 8. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. MS/MS profiling of taxoids from the needles of Taxus wallichiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Comparing cytotoxicity of Taxayuntin versus paclitaxel and docetaxel
Comparative Cytotoxicity Guide: Taxayuntin vs. Paclitaxel and Docetaxel
As the oncology landscape evolves, the reliance on gold-standard taxanes like paclitaxel and docetaxel is increasingly challenged by dose-limiting toxicities and the emergence of multidrug resistance (MDR) via P-glycoprotein (P-gp) efflux pumps. This has driven drug development professionals to investigate non-paclitaxel taxoids, such as Taxayuntin and its derivatives (e.g., Taxayuntin G), isolated from Taxus yunnanensis and Taxus sumatrana.
This guide provides an objective, data-driven comparison of the cytotoxicity, mechanistic pathways, and experimental validation protocols for Taxayuntin derivatives relative to paclitaxel and docetaxel.
Mechanistic Framework: Structural Causality and Efficacy
To understand the divergent cytotoxicity profiles of these compounds, we must examine their structure-activity relationships (SAR).
Paclitaxel and Docetaxel: Both1 function as highly potent antimitotic agents[1]. They bind to the inner surface of the β-tubulin subunit, promoting the polymerization of tubulin heterodimers and stabilizing the resulting microtubule polymers. This stabilization disrupts the dynamic equilibrium required for mitotic spindle function, leading to prolonged G2/M cell cycle arrest and subsequent apoptosis[2]. The critical pharmacophore responsible for this high-affinity binding is the N-acyl-3'-phenylisoserine side chain at the C-13 position of the taxane ring.
Taxayuntin Derivatives: Taxayuntin (Taxayunnansin A) and its structural analogues (e.g., Taxayuntin G) are naturally occurring non-paclitaxel taxoids[3]. While they share the core taxane skeleton, they often lack the complex C-13 side chain or possess alternative esterifications[4]. Consequently, their baseline binding affinity to β-tubulin is significantly lower. However, these structural variations make them less susceptible to recognition by P-gp efflux pumps, presenting a unique scaffold for developing next-generation drugs targeting taxane-resistant solid tumors.
Fig 1: Comparative signaling pathway of taxane-induced microtubule stabilization and apoptosis.
Comparative Cytotoxicity Data
The quantitative performance of these compounds is best evaluated through their half-maximal inhibitory concentration (IC50) across standardized human tumor cell lines. Paclitaxel and docetaxel exhibit extraordinary potency, typically operating in the low nanomolar range[2]. In contrast, Taxayuntin derivatives operate in the micromolar range, reflecting their altered structural affinity.
Table 1: Comparative In Vitro Cytotoxicity Profile
| Compound | Structural Class | Target Cell Lines | Cytotoxicity (IC50 / Activity) |
| Paclitaxel | Normal Taxane | A549, MCF-7, PC-3 | 2.5 – 7.5 nM (Highly Potent)[2] |
| Docetaxel | Semi-synthetic Taxane | A549, MCF-7, PC-3 | 1.0 – 5.0 nM (Highly Potent)[5] |
| Taxayuntin G | Non-paclitaxel Taxoid | A498, NCI-H226, A549, PC-3 | Active at 30 µg/mL (~52 µM)[6] |
| Taxayuntin (Taxayunnansin A) | Non-paclitaxel Taxoid | KB, L1210 | > 10 µg/mL (Weak/Moderate)[7] |
Data Interpretation: While6[6], it requires concentrations roughly 10,000-fold higher than paclitaxel to achieve similar phenotypic endpoints.
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of novel taxoids requires a dual-assay approach. Cytotoxicity assays establish the phenotypic outcome (cell death), while cell-free tubulin assays establish the mechanistic causality (target engagement).
Protocol A: High-Throughput MTS Cytotoxicity Assay
Causality Rationale: We utilize the MTS assay over the traditional MTT assay because the MTS tetrazolium compound is bioreduced by metabolically active cells into a colored formazan product that is directly soluble in the culture medium. This eliminates the DMSO solubilization step required in MTT, thereby reducing liquid-handling errors and preventing premature cell lysis, which is critical when evaluating delicate, drug-treated apoptotic cells[8].
Step-by-Step Methodology:
-
Cell Seeding: Harvest target cells (e.g., A549, PC-3) in the logarithmic growth phase. Seed at a density of 5,000 cells/well in a 96-well microplate using 100 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Dosing: Prepare serial dilutions of Paclitaxel (0.1 nM to 100 nM) and Taxayuntin derivatives (0.1 µM to 100 µM) in DMSO (final DMSO concentration <0.1%). Add 10 µL of the drug solutions to the respective wells.
-
Incubation: Incubate the treated plates for 48 to 72 hours.
-
MTS Addition: Add 20 µL of MTS/PMS reagent mixture to each well. Incubate for an additional 1–4 hours until color development is sufficient.
-
Quantification: Record the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using non-linear regression analysis (e.g., four-parameter logistic curve) normalized to vehicle-treated controls.
Fig 2: Self-validating MTS cytotoxicity assay workflow for taxane derivative evaluation.
Protocol B: Cell-Free Tubulin Polymerization Assay
Causality Rationale: Because cytotoxicity can result from off-target effects (e.g., general kinase inhibition or oxidative stress), a cell-free assay is mandatory to prove that Taxayuntin derivatives act via the same microtubule-stabilizing mechanism as docetaxel. By using purified >99% tubulin, we isolate the direct ligand-target interaction.
Step-by-Step Methodology:
-
Preparation: Reconstitute lyophilized porcine brain tubulin (>99% purity) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.
-
Plate Setup: Pre-warm a 96-well half-area plate to 37°C. Add the test compounds (Paclitaxel at 10 µM; Taxayuntin at 50 µM) to the wells.
-
Initiation: Rapidly add the tubulin solution (final concentration ~3 mg/mL) to the wells containing the compounds.
-
Kinetic Reading: Immediately monitor the polymerization kinetics by measuring the increase in fluorescence (Excitation: 340 nm / Emission: 410 nm) or absorbance at 340 nm every minute for 60 minutes at 37°C.
-
Validation: A true taxane-like stabilizer will cause a rapid, steep increase in the Vmax of polymerization and a higher final steady-state plateau compared to the vehicle control.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dual-functional abeo-Taxane Derivatives Destabilizing Microtubule Equilibrium and Inhibiting NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. New Taxane Diterpenoids from Taxus yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 13-Decinnamoyltaxchinin B Quantification
This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 13-Decinnamoyltaxchinin B, a significant taxane derivative. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural checklists to explore the causality behind experimental design and the principles of building a self-validating analytical system. We will dissect and compare the two most pertinent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—grounding our discussion in established regulatory frameworks to ensure scientific integrity and data reliability.
Pillar 1: The Imperative of Method Validation
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] For the quantification of a compound like 13-Decinnamoyltaxchinin B, which could be an active pharmaceutical ingredient (API), a critical impurity, or a metabolite, method validation is not merely a regulatory hurdle; it is the foundation of data integrity. It ensures that the generated data is accurate, reproducible, and fit for purpose, whether for pharmacokinetic studies, quality control, or stability testing.
The principles and parameters of validation are harmonized globally, primarily through guidelines issued by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6][7][8] These guidelines provide a framework for demonstrating that an analytical method is suitable for its intended purpose.[1][9][10]
The core validation characteristics include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][11]
-
Accuracy: The closeness of test results obtained by the method to the true value.[11]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed at three levels: repeatability, intermediate precision, and reproducibility.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[3]
Below is a workflow diagram illustrating the logical progression of analytical method validation.
Caption: Workflow of Analytical Method Validation.
Pillar 2: Comparative Analysis of Quantification Methodologies
The choice of an analytical technique is dictated by the required sensitivity, selectivity, the nature of the sample matrix, and available instrumentation. For 13-Decinnamoyltaxchinin B, HPLC-UV and LC-MS/MS are the most viable options.
Method 1: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a taxane like 13-Decinnamoyltaxchinin B, a reversed-phase (e.g., C18) column is typically used.[12] A UV-Vis detector measures the absorbance of the analyte at a specific wavelength as it elutes from the column, allowing for quantification by comparing the peak area to that of a known standard.
-
Expertise & Causality: This method is often the first choice for routine analysis and quality control of bulk drug substances due to its robustness, cost-effectiveness, and simplicity. The key to a successful HPLC-UV method is achieving adequate chromatographic separation from other taxanes or impurities. The choice of mobile phase (e.g., a gradient of acetonitrile and water) and wavelength (selected at the analyte's absorbance maximum) is critical for maximizing sensitivity and selectivity.[12][13]
-
Advantages:
-
Widely available and relatively low operational cost.
-
Robust and reproducible for assay and impurity quantification in less complex matrices.
-
Straightforward method development.
-
-
Limitations:
-
Limited sensitivity compared to LC-MS/MS, making it less suitable for bioanalysis (e.g., plasma, urine) where concentrations are low.
-
Susceptible to interference from co-eluting compounds that absorb at the same wavelength, potentially compromising specificity.
-
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[14] After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In tandem MS, a specific precursor ion (corresponding to the analyte's molecular weight) is selected, fragmented, and one or more specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), is exceptionally specific.[15]
-
Expertise & Causality: LC-MS/MS is the gold standard for quantifying drugs and metabolites in complex biological matrices.[5] The unparalleled specificity of MRM minimizes the risk of interference, allowing for accurate measurement even at very low concentrations (pg/mL levels). The primary challenge in method development is optimizing the ionization and fragmentation of 13-Decinnamoyltaxchinin B to find a stable and intense precursor-product ion transition for sensitive detection.
-
Advantages:
-
Exceptional sensitivity (low LOQ), ideal for pharmacokinetic and toxicokinetic studies.[15]
-
High specificity, virtually eliminating matrix interference.
-
Can confirm the identity of the analyte based on its mass-to-charge ratio and fragmentation pattern.
-
-
Limitations:
-
Higher equipment and operational costs.
-
Susceptible to matrix effects (ion suppression or enhancement), which must be carefully evaluated and controlled, often with the use of a stable isotope-labeled internal standard.[11]
-
More complex method development and requires specialized expertise.
-
Pillar 3: Experimental Protocols & Data Interpretation
To ensure trustworthiness, every protocol must be a self-validating system. Below are detailed, step-by-step methodologies for key validation experiments.
Experimental Protocols
1. Preparation of Stock, Calibration (CS), and Quality Control (QC) Samples
-
Objective: To prepare accurate and precise standards for validating the method.
-
Procedure:
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 13-Decinnamoyltaxchinin B reference standard and dissolve in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask.
-
Working Stock Solutions: Prepare a series of working stock solutions by serially diluting the primary stock solution with the diluent (typically 50:50 acetonitrile:water).
-
Calibration Standards (CS): Spike the appropriate blank matrix (e.g., human plasma, formulation buffer) with the working stock solutions to prepare a minimum of 6-8 non-zero concentration levels covering the expected analytical range.[1]
-
Quality Control (QC) Samples: Independently prepare QC samples by spiking blank matrix at a minimum of four concentration levels: LLOQ, low QC (≤3x LLOQ), medium QC, and high QC (≥75% of the upper limit of quantification).[11]
-
2. Accuracy and Precision Assessment
-
Objective: To determine the closeness of the measured value to the nominal value (accuracy) and the variability of the measurements (precision).
-
Procedure:
-
Analyze five replicates of the QC samples (LLOQ, low, mid, high) in three separate analytical runs on at least two different days.
-
Intra-run (Repeatability): Calculate the mean concentration, standard deviation (SD), and coefficient of variation (%CV) for the five replicates within a single run. The %CV should be ≤15% (≤20% at LLOQ). The accuracy (mean calculated concentration / nominal concentration * 100) should be within 85-115% (80-120% at LLOQ).
-
Inter-run (Intermediate Precision): Calculate the overall mean, SD, and %CV for all replicates across the three runs. Acceptance criteria are the same as for intra-run analysis.
-
3. Stability Evaluation (Example: Freeze-Thaw Stability)
-
Objective: To ensure the analyte is stable during sample handling and storage.
-
Procedure:
-
Use low and high QC samples for the evaluation.
-
Subject the QC samples to a minimum of three freeze-thaw cycles. For each cycle, samples are frozen (e.g., at -80°C) for at least 12 hours and then thawed completely at room temperature.
-
After the final cycle, analyze the samples against a freshly prepared calibration curve.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.[3] Similar procedures are followed for short-term (bench-top) and long-term storage stability.
-
Comparative Data Summary
The following table summarizes the expected performance characteristics when comparing a validated HPLC-UV method against an LC-MS/MS method for the quantification of 13-Decinnamoyltaxchinin B in human plasma.
| Validation Parameter | HPLC-UV Method (Expected Performance) | LC-MS/MS Method (Expected Performance) | Causality & Rationale |
| Selectivity | Moderate; dependent on chromatographic resolution. | High; based on specific mass transitions (MRM). | LC-MS/MS is inherently more selective due to mass filtering, minimizing interference from matrix components. |
| Linearity (r²) | > 0.995 | > 0.998 | Both methods can achieve excellent linearity, but LC-MS/MS often shows a wider dynamic range. |
| Range | 100 - 10,000 ng/mL | 0.1 - 1,000 ng/mL | The superior sensitivity of mass spectrometry allows for a much lower quantification range, essential for bioanalysis. |
| LLOQ | ~50-100 ng/mL | ~0.1-1 ng/mL | The detector response in LC-MS/MS is significantly higher for the same amount of analyte compared to UV absorbance. |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Both methods must meet the same regulatory acceptance criteria for accuracy.[5] |
| Precision (%CV) | ≤ 15% | ≤ 15% | Both methods must meet the same regulatory acceptance criteria for precision.[5] |
| Matrix Effect | Not applicable | Must be evaluated; potential for ion suppression/enhancement. | Matrix effects are a phenomenon specific to mass spectrometry where matrix components interfere with analyte ionization. |
| Robustness | High | Moderate to High | HPLC-UV methods are generally less sensitive to minor changes in mobile phase pH or temperature than ESI-based LC-MS/MS methods. |
Conclusion: Selecting the Right Tool for the Job
Both HPLC-UV and LC-MS/MS can be validated to provide accurate and precise data for the quantification of 13-Decinnamoyltaxchinin B. The choice between them is driven by the intended application.
-
Choose HPLC-UV for routine quality control of drug substance or formulated product where analyte concentrations are high and the matrix is simple. Its robustness, lower cost, and ease of use make it ideal for this purpose.
-
Choose LC-MS/MS for any application requiring high sensitivity and selectivity, particularly for the analysis of samples in complex biological matrices like plasma, tissue, or urine. It is the definitive choice for pharmacokinetic, toxicokinetic, and bioequivalence studies where trace-level quantification is necessary.
Ultimately, a rigorously validated method, regardless of the technology, is one that is demonstrated to be fit for its purpose, providing trustworthy data that can confidently support research and development decisions.
References
-
Guideline on Bioanalytical Method Validation. (2011). European Medicines Agency (EMA). [Link]
-
Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency (EMA). [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). KCAS Bioanalytical & Biomarker Services. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Alliance Pharma. [Link]
-
Dennis, S., et al. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Bioanalysis. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). [Link]
-
ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. (2015). Health Canada. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. (2001). U.S. Food and Drug Administration (FDA). [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation (ICH). [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2019). ResearchGate. [Link]
-
Frommherz, L., et al. (2006). Quantitative determination of taxine B in body fluids by LC-MS-MS. International Journal of Legal Medicine. [Link]
-
Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Tegegne, B., et al. (2021). Development and validation of a single HPLC method for the determination of thirteen pharmaceuticals in bulk and tablet dosage form. African Journals Online (AJOL). [Link]
-
Determination of taxanes by validated LC-MS/MS method in hazelnut collected from different regions and altitudes in Turkey. (2018). ACG Publications. [Link]
-
Development and validation of HPLC-MS2 methodology for the accurate determination of C4–C8 B-type flavanols and procyanidins. (2023). Nature. [Link]
-
Guideline on Bioanalytical Method Validation in Pharmaceutical Development. (2013). Pharmaceuticals and Medical Devices Agency (PMDA), Japan. [Link]
-
Development and validation of a single HPLC method for the determination of thirteen pharmaceuticals in bulk and tablet dosage form. (2021). ResearchGate. [Link]
-
Validation of bioanalytical chromatographic methods for the quantification of drugs in biological fluids. (2021). ResearchGate. [Link]
-
Development of a HPLC method for the quantification of Docetaxel in the BPMO@DTX injectable formulation. (2024). F1000Research. [Link]
-
Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from. (2022). Semantic Scholar. [Link]
-
Qualitative analysis of alkaloids contained in Coptis japonica (LC-MS). Shimadzu Corporation. [Link]
-
Metabolic Omics Technology for Understanding Host-Gut Flora Interactions. (2022). The Japanese Biochemical Society. [Link]
-
Analytical Method Development and Validation of Some Biosimilar Drugs by High Performance Thin Layer Chromatography. (2020). Scientific Research Publishing. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 7. policycommons.net [policycommons.net]
- 8. fda.gov [fda.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. bioanalysisforum.jp [bioanalysisforum.jp]
- 11. pmda.go.jp [pmda.go.jp]
- 12. Development and validation of a single HPLC method for the determination of thirteen pharmaceuticals in bulk and tablet dosage form | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 13. japsonline.com [japsonline.com]
- 14. lcms.cz [lcms.cz]
- 15. Quantitative determination of taxine B in body fluids by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing the Extraction Efficiency of Taxayuntin and Related Taxanes Using Organic Solvents
Introduction: The Quest for Efficient Taxane Extraction
Taxanes, a class of diterpenoid compounds isolated from plants of the Taxus genus, are of immense interest in the pharmaceutical industry due to their potent anti-cancer properties.[1] Among these, Taxayuntin F, found in species like Taxus mairei, is a key compound within this family.[2] The journey from plant biomass to a purified active pharmaceutical ingredient (API) is critically dependent on the initial extraction step. The choice of solvent is arguably the most influential factor governing the efficiency, selectivity, and economic viability of the entire process.
This guide provides an in-depth comparison of common organic solvents for the extraction of taxanes, including Taxayuntin, from Taxus biomass. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind experimental choices, offering a framework for rational solvent selection and process optimization. The methodologies described herein are grounded in established scientific principles to ensure reproducibility and self-validation.
It is important to note that while this guide focuses on Taxayuntin, much of the available literature discusses the extraction of the broader taxane class. The principles and solvent comparisons presented are therefore applicable to Taxayuntin, given its shared structural characteristics and co-occurrence with other major taxanes like paclitaxel and 10-deacetylbaccatin III (10-DAB III).[1][3]
Foundational Principles of Solvent Extraction for Taxanes
Solvent extraction operates on the principle of "like dissolves like," leveraging the differential solubility of target compounds in various solvents to separate them from the solid plant matrix.[4] Taxanes are characterized by a complex, multi-ring diterpene core, making them relatively large and hydrophobic molecules with poor water solubility.[4][5] This necessitates the use of organic solvents for effective extraction.[4]
The ideal solvent should exhibit:
-
High Solvating Power: It must efficiently dissolve taxanes.
-
High Selectivity: It should minimize the co-extraction of undesirable compounds like chlorophyll, waxes, and lipids.[6]
-
Ease of Removal: A low boiling point facilitates efficient removal post-extraction, typically via rotary evaporation.[4]
-
Safety and Low Cost: The solvent should be non-toxic, environmentally benign, and economical for large-scale applications.
-
Inertness: It must not react with or degrade the target taxanes.
Comparative Analysis of Organic Solvents
The selection of a solvent is a trade-off between extraction efficiency, selectivity, cost, and safety. We will compare the most commonly employed solvents for taxane extraction.
A. Polar Protic Solvents: Methanol and Ethanol
Methanol and ethanol are the most widely used solvents for taxane extraction due to their strong solvating power for a broad range of polarities.[7]
-
Methanol: Generally shows high extraction efficiency for taxanes. However, its high toxicity is a significant drawback for pharmaceutical applications.
-
Ethanol: Offers extraction efficiencies comparable to methanol but is significantly less toxic, making it a preferred choice.[8] It can effectively extract both polar and non-polar compounds.[9]
B. Aqueous-Alcohol Mixtures
The addition of water to alcohols like ethanol or methanol can dramatically improve extraction selectivity. An aqueous-organic mixture increases the polarity of the solvent system.
-
Ethanol/Water Mixtures (50-80%): This is often the "gold standard" for taxane extraction. Using aqueous ethanol (e.g., 70% ethanol) prevents the dissolution of highly lipophilic compounds such as waxes and a significant portion of chlorophyll, which remain in the plant material.[6] This simplifies downstream purification steps. A patent for taxane isolation specifically highlights the use of 50% to 80% ethanol in water to achieve this selective extraction.[6]
-
Methanol/Acetone-Water Mixtures (50-95%): Similar to aqueous ethanol, mixtures of methanol or acetone with water are also effective.[10] The higher water content helps retain unwanted non-polar compounds in the biomass.[10]
C. Polar Aprotic Solvents: Acetone
Acetone is another powerful solvent for taxane extraction. It is often used in mixtures with water.[10] While effective, its high volatility and flammability require careful handling. Its ability to dissolve a wide range of compounds means it may co-extract more impurities compared to a well-optimized aqueous ethanol system.
D. Emerging & Green Solvent Systems
Recent research has focused on more environmentally friendly solvents to reduce the reliance on volatile organic compounds.
-
Deep Eutectic Solvents (DESs): These are mixtures of compounds that form a eutectic with a melting point lower than the individual components. DESs have been shown to be highly effective for taxane extraction, in some cases outperforming traditional solvents like 80% ethanol.[3] Combining DES with microwave-assisted extraction (MAE) has been reported to significantly increase the yield of 10-DAB III and Cephalomannine from Taxus chinensis.[3]
-
Ionic Liquids (ILs): Considered "green" solvents, ILs have been used in combination with ultrasound to extract paclitaxel from Taxus x media.[4]
-
Co-solvents: A co-solvent system based on natural menthol and isopropanol has demonstrated higher extraction efficiency for major taxanes compared to conventional methods, though the high cost of menthol is a limitation for industrial scale-up.[4]
Data Presentation: Solvent Performance Summary
The following table summarizes the performance characteristics of various solvents for the extraction of taxanes, based on literature data. Yields are highly dependent on the specific Taxus species, plant part, and extraction conditions.
| Solvent System | Typical Conditions | Extraction Efficiency (Yield) | Selectivity | Pros | Cons |
| Methanol | Cold or reflux extraction.[7] | High | Moderate | High solvating power. | Toxic, non-selective (extracts chlorophyll and lipids). |
| Ethanol (95-100%) | 24h soak at ambient temp.[10] | High | Low | Less toxic than methanol, effective. | Extracts significant amounts of chlorophyll and lipids.[10] |
| Ethanol/Water (70%) | Soak for 2-24h.[6] | Good to High | High | Excellent selectivity (leaves waxes, lipids in biomass), safer.[6] | May require longer extraction times or assistance (ultrasound). |
| Acetone/Water (50-95%) | Maceration or assisted extraction.[10] | High | Moderate | Strong solvent. | Highly flammable, can extract a wide range of impurities. |
| Deep Eutectic Solvents (DES) | MAE, 45°C, 25 min.[3] | Very High (Reported to outperform 80% EtOH)[3] | Good | "Green" solvent, high efficiency with assistance methods. | Higher cost, viscosity can be an issue. |
Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of Taxanes
This protocol describes a robust method for extracting taxanes from Taxus needles using an optimized aqueous ethanol system, enhanced by ultrasonication to improve efficiency and reduce extraction time.
Rationale for Method Selection
Ultrasound-Assisted Extraction (UAE) is chosen for its ability to enhance mass transfer and disrupt plant cell walls through acoustic cavitation, leading to higher yields in shorter times and at lower temperatures compared to conventional maceration or reflux extraction.[4][11] A 70% ethanol-water mixture is selected for its proven selectivity, which simplifies subsequent purification steps.[6]
Materials and Equipment
-
Dried and powdered Taxus needles (40 mesh)
-
Ethanol (96% or absolute)
-
Deionized water
-
Petroleum ether (for optional defatting)
-
Beakers and Erlenmeyer flasks
-
Ultrasonic bath or probe sonicator
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper (Whatman No. 1)
-
Rotary evaporator with water bath
-
Analytical balance
Step-by-Step Methodology
-
Sample Preparation:
-
Dry fresh Taxus needles in an oven at 40°C for 24-48 hours to a constant weight.[3] Causality: Removing water prevents dilution of the organic solvent and inhibits enzymatic degradation of target compounds.
-
Grind the dried needles into a fine powder (e.g., 40 mesh) using an electric grinder.[3] Causality: Increasing the surface area of the plant material enhances solvent penetration and improves extraction efficiency.
-
-
Optional Pre-Treatment (Defatting):
-
For biomass rich in lipids (like seeds or bark), a pre-extraction wash with a non-polar solvent is recommended.
-
Soak the dried powder in petroleum ether (1:10 w/v) for 2-4 hours with gentle stirring.
-
Filter the biomass and discard the petroleum ether. Allow the powder to air-dry completely in a fume hood to remove residual solvent. Causality: This step removes non-polar lipids and some pigments that could interfere with taxane solubility and subsequent purification stages.[4]
-
-
Solvent Preparation:
-
Prepare a 70% (v/v) ethanol-water solution by mixing 700 mL of absolute ethanol with 300 mL of deionized water.
-
-
Ultrasound-Assisted Extraction:
-
Weigh 10 g of the dried powder and place it into a 250 mL Erlenmeyer flask.
-
Add 150 mL of the 70% ethanol solution to achieve a solid-to-liquid ratio of 1:15 (g/mL).[4] Causality: A high solvent-to-solid ratio creates a large concentration gradient, driving the taxanes from the plant matrix into the solvent.[11]
-
Place the flask in an ultrasonic bath. Set the temperature to 40°C and the ultrasound power to ~120-150 W.[4] Causality: Moderate heat increases solvent penetration and taxane solubility, while ultrasound accelerates mass transfer. Temperatures above 50-60°C risk thermal degradation of some taxanes.[11]
-
Sonicate for 45-60 minutes.[4]
-
-
Extraction Work-up:
-
After sonication, immediately filter the mixture through a Buchner funnel fitted with Whatman No. 1 filter paper to separate the extract from the solid biomass.
-
Wash the biomass cake with a small volume (e.g., 20-30 mL) of fresh 70% ethanol to recover any remaining extract.
-
Combine the filtrate and the washings. This is your crude taxane extract.
-
-
Solvent Removal:
-
Transfer the crude extract to a round-bottom flask.
-
Concentrate the extract under reduced pressure using a rotary evaporator. Set the water bath temperature to 45-50°C. Causality: This efficiently removes the ethanol-water solvent at a low temperature, preventing thermal degradation of the extracted taxanes.[4]
-
Continue evaporation until a thick, viscous crude extract or a solid residue is obtained.
-
-
Drying and Storage:
-
The resulting crude extract can be further dried in a vacuum oven at 40°C to remove residual water.
-
Store the dried crude extract at -20°C in a sealed, light-protected container for further purification.
-
Visualization of the Extraction Workflow
The following diagram illustrates the key stages of the Ultrasound-Assisted Extraction protocol.
Caption: Workflow for Ultrasound-Assisted Extraction of Taxanes.
Conclusion and Future Outlook
The selection of an appropriate organic solvent is a cornerstone of developing an efficient and scalable process for the isolation of Taxayuntin and other valuable taxanes. While traditional solvents like methanol and ethanol are effective, the use of aqueous ethanol (specifically around 70%) represents a superior choice for laboratory and industrial applications, offering an optimal balance of high extraction efficiency and enhanced selectivity, which reduces the burden on downstream purification.[6]
The integration of assistance technologies, particularly ultrasound, further refines the process by significantly reducing extraction times and solvent consumption.[4] As the field moves towards more sustainable practices, the exploration of green solvents like Deep Eutectic Solvents shows considerable promise, potentially offering even higher efficiencies with a reduced environmental footprint.[3] Future research should focus on optimizing these green solvent systems and adapting them for cost-effective, industrial-scale production of these life-saving pharmaceutical compounds.
References
- Research Progress on Taxus Extraction and Formulation Prepar
- Taxus L. - USDA Forest Service. USDA Forest Service.
- GREEN AND EFFICIENT EXTRACTION OF 10-DEACETYLBACCATIN AND CEPHALOMANINE BY DEEP EUTECTIC SOLVENTS
- Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity. MDPI.
- Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone.
- Separation and Purification of Taxanes from Crude Taxus cuspidata Extract by Antisolvent Recrystalliz
- Extraction techniques and purification methods: Precision tools for pure innov
- Research Progress on Taxus Extraction and Formulation Prepar
- Process for the isolation and purification of taxol and taxanes
- Advancements in the Cultivation, Active Components, and Pharmacological Activities of Taxus mairei. MDPI.
- Comparative analysis of extraction technologies for plant extracts and absolutes. PMC - NIH.
- Kinetics and Thermodynamics of Ultrasound-Assisted Extraction of Taxanes from Taxus chinensis by N
Sources
- 1. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pakbs.org [pakbs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 7. Research Progress on Taxus Extraction and Formulation Preparation Technologies [mdpi.com]
- 8. thepab.org [thepab.org]
- 9. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Reproducibility of 13-Decinnamoyltaxchinin B Isolation Techniques Across Taxus Species
This guide provides an in-depth technical analysis of the isolation and purification of 13-Decinnamoyltaxchinin B, a significant taxane diterpenoid, from various Taxus species. Designed for researchers, scientists, and drug development professionals, this document offers a comparative overview of prevalent isolation methodologies, emphasizing the reproducibility and efficiency of these techniques across different yew species. We will delve into the causality behind experimental choices, present self-validating protocols, and support our claims with authoritative references.
Introduction: The Significance of 13-Decinnamoyltaxchinin B
The genus Taxus, commonly known as yew, is a rich source of complex diterpenoids, collectively referred to as taxanes. While paclitaxel (Taxol®) is the most renowned member of this class for its potent anticancer activity, over 350 other taxoids have been identified, many of which hold potential for chemical modification and drug development.[1] Among these, 13-Decinnamoyltaxchinin B and its analogues are of considerable interest. Understanding the distribution and concentration of these compounds across different Taxus species, as well as mastering their isolation, is a critical first step in harnessing their therapeutic potential.
This guide will focus on the practical aspects of isolating 13-Decinnamoyltaxchinin B, a process complicated by the compound's structural complexity and the variable chemical profile of its natural sources. We will explore how the choice of Taxus species and the specific isolation protocol can dramatically impact the yield and purity of the final product.
Comparative Analysis of Isolation Techniques
The journey from raw plant material to a purified compound involves a series of critical steps: extraction, fractionation, and chromatography. The reproducibility of any isolation protocol is contingent on the careful optimization of each of these stages.
Extraction: The First Critical Step
The initial extraction from the plant matrix is a determinative factor for the overall yield. The choice of solvent and extraction method dictates which classes of compounds are preferentially solubilized.
-
Solvent Selection: Ethanolic and methanolic solutions are commonly employed for their ability to extract a broad range of polar to moderately nonpolar taxanes.[2][3] For instance, a 95:5 ethanol-water mixture has been successfully used to extract taxoids from the twigs and leaves of Taxus yunnanensis.[2] The polarity of the solvent system is a key variable; less polar solvent systems, such as petroleum ether-acetone gradients, are often used in subsequent fractionation steps.[2]
-
Extraction Methodologies: While traditional maceration and Soxhlet extraction have been widely used, modern techniques offer significant advantages in terms of efficiency and reduced solvent consumption.[4]
-
Ultrasound-Assisted Extraction (UAE): This method utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time.[5]
-
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction.[5]
-
Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE uses elevated temperatures and pressures to increase the solubility of analytes and the diffusion rate of the solvent. Studies have shown that PLE can provide the highest yields for certain taxoids.[4]
-
The choice of extraction method should be guided by the desired scale of operation, available equipment, and the specific characteristics of the plant material. For instance, the moisture content of the biomass can significantly influence the efficiency of certain methods.
Chromatographic Purification: The Path to Purity
Following initial extraction, a multi-step chromatographic process is typically required to isolate 13-Decinnamoyltaxchinin B from the complex mixture of co-extracted compounds.
-
Column Chromatography (CC): Silica gel is a workhorse stationary phase for the initial fractionation of crude extracts.[2][3] A step-gradient elution with solvents of increasing polarity (e.g., petroleum ether-acetone or hexane-ethyl acetate) allows for the separation of compounds based on their polarity.[2][6]
-
Size-Exclusion Chromatography (SEC): Sephadex LH-20 is frequently used for further purification, separating molecules based on their size.[2] This technique is particularly effective for removing high and low molecular weight impurities.
-
High-Performance Liquid Chromatography (HPLC): For final purification and to achieve high purity, reversed-phase HPLC (RP-HPLC) is the method of choice.[7][8] Octadecylsilyl (ODS or C18) columns are commonly used, with mobile phases typically consisting of acetonitrile, methanol, and water mixtures.[8]
The reproducibility of chromatographic separations depends on precise control over parameters such as the stationary phase, mobile phase composition, flow rate, and temperature.
Experimental Workflow: A Generalized Protocol
The following diagram illustrates a common workflow for the isolation of 13-Decinnamoyltaxchinin B from Taxus species.
Sources
- 1. api.pageplace.de [api.pageplace.de]
- 2. New Taxane Diterpenoids from Taxus yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Research Progress on Taxus Extraction and Formulation Preparation Technologies [mdpi.com]
- 6. actapharmsci.com [actapharmsci.com]
- 7. Large-scale purification of 13-dehydroxybaccatin III and 10-deacetylpaclitaxel, semi-synthetic precursors of paclitaxel, from cell cultures of Taxus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
13-Decinnamoyltaxchinin B;Taxayuntin proper disposal procedures
13-Decinnamoyltaxchinin B (Taxayuntin): Comprehensive Laboratory Handling and Disposal Standard Operating Procedure (SOP)
As research into naturally derived antineoplastic agents accelerates, laboratory personnel frequently encounter highly potent active pharmaceutical ingredients (HPAPIs). 13-Decinnamoyltaxchinin B , commonly known as Taxayuntin or Taxayunnansin A , is a complex taxane diterpenoid isolated from Taxus yunnanensis[1]. Because it shares a structural backbone with established chemotherapeutics like paclitaxel and docetaxel, it must be treated as a potent cytotoxic agent[2].
This guide provides researchers, scientists, and environmental health and safety (EHS) professionals with the definitive, step-by-step operational and disposal protocols required to handle Taxayuntin safely, ensuring compliance with Occupational Safety and Health Administration (OSHA) and Environmental Protection Agency (EPA) standards[2][3].
I. Physicochemical & Hazard Profiling
To design a safe handling protocol, we must first understand the physical and hazardous nature of the compound. Taxanes are highly lipophilic, meaning they can easily cross biological membranes (including skin) if dissolved in organic solvents like DMSO, which is standard for in vitro assays[4].
Table 1: Taxayuntin Quantitative Data & Hazard Summary
| Property / Parameter | Value / Classification | Operational Implication |
| Chemical Formula | C35H44O13[5] | High molecular weight; persists on surfaces if not chemically degraded. |
| Molecular Weight | 672.7 g/mol [5] | Requires high-efficiency particulate air (HEPA) filtration during powder handling. |
| Solubility | Soluble in DMSO, Ethanol[4] | High risk of dermal absorption if spilled in solvent form. |
| Hazard Classification | Cytotoxic / Antineoplastic[2] | Triggers strict EPA RCRA hazardous waste protocols (U-listed equivalent)[6]. |
| Mechanism of Toxicity | Microtubule hyper-stabilization | Arrests mitosis (G2/M phase), inducing apoptosis in healthy and malignant cells alike. |
Mechanistic Causality of Toxicity
Understanding why Taxayuntin is dangerous reinforces the necessity of strict disposal. Taxanes bind with high affinity to β -tubulin subunits. Instead of destroying microtubules, they hyper-stabilize them, preventing the dynamic instability required for cell division.
Mechanism of Taxayuntin cytotoxicity dictating strict biohazardous waste protocols.
II. Experimental Workflow: Safe Handling Protocol
Do not treat Taxayuntin like a standard laboratory reagent. The following self-validating protocol ensures that any potential exposure is contained before it reaches the operator.
Step 1: Environmental Preparation & Validation
-
Action: Conduct all powder weighing and stock solution preparation inside a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated powder containment hood.
-
Causality: Type B2 BSCs are 100% exhausted to the outside. Because Taxayuntin is often dissolved in volatile organics (DMSO/Ethanol), recirculating hoods (Type A2) would trap toxic vapors, eventually exposing the operator.
-
Validation: Verify negative pressure using the cabinet's built-in magnehelic gauge prior to opening the vial.
Step 2: Personal Protective Equipment (PPE) Donning
-
Action: Don a disposable, lint-free Tyvek gown with closed front and knit cuffs. Apply double layers of chemotherapy-rated nitrile gloves (ASTM D6978 compliant).
-
Causality: Standard latex or thin nitrile gloves degrade rapidly upon contact with DMSO. Double-gloving ensures that if the outer glove is permeated by the solvent vehicle carrying the Taxayuntin, the inner glove provides a secondary barrier while the outer glove is immediately discarded[3].
Step 3: Closed-System Reconstitution
-
Action: Inject the solvent (e.g., DMSO) into the Taxayuntin vial using a Closed-System Drug-Transfer Device (CSTD) or a syringe equipped with a hydrophobic 0.22 µm filter needle.
-
Causality: Withdrawing needles from sealed vials creates a pressure differential that can expel aerosolized cytotoxic droplets[7]. The CSTD equalizes pressure, preventing environmental contamination.
III. Proper Disposal Procedures (EPA & OSHA Compliant)
Cytotoxic waste cannot be disposed of in standard biohazard (red) bags or municipal drains[7]. Taxayuntin waste must be segregated into Trace and Bulk streams to comply with the Resource Conservation and Recovery Act (RCRA)[2][6].
Step-by-Step Waste Segregation Methodology
-
Trace Cytotoxic Waste (Yellow Containers)
-
Definition: Items containing less than 3% by weight or volume of the original Taxayuntin compound (e.g., empty vials, used gloves, gowns, absorbent bench pads)[2].
-
Procedure: Place items in a puncture-proof, leak-proof container lined with a yellow bag clearly labeled "Chemotherapeutic Waste." These are sent for regulated medical incineration.
-
-
Bulk Cytotoxic Waste (Black Containers)
-
Definition: Unused Taxayuntin powder, highly concentrated stock solutions, or heavily contaminated items (e.g., a spill cleanup pad saturated with stock solution)[2].
-
Procedure: Collect in rigid, black RCRA-hazardous waste containers. This waste requires specialized high-temperature incineration (above 1,000°C) at a permitted Treatment, Storage, and Disposal Facility (TSDF) to break the complex diterpenoid ring structure[2].
-
-
Liquid Waste Management
-
Procedure: Never pour Taxayuntin solutions down the drain[7]. Collect liquid waste in a dedicated, chemically compatible HPLC carboy or sealed glass bottle. Label explicitly: "Hazardous Waste: Cytotoxic Liquid (Taxayuntin / DMSO)." Store in secondary containment until EHS pickup.
-
-
Sharps Disposal
-
Procedure: Needles, broken glass, or pipettes that have contacted Taxayuntin must go directly into a dedicated Yellow and White chemotherapy sharps container[7]. Do not recap needles.
-
Decision tree for the segregation and disposal of Taxayuntin laboratory waste.
IV. Emergency Spill Management Protocol
In the event of a Taxayuntin spill outside of primary containment (e.g., dropping a vial on the laboratory floor), immediate and systematic action is required to prevent aerosolization and dermal exposure[7].
-
Isolate and Evacuate: Immediately restrict access to the spill area. Do not attempt to clean the spill without a dedicated Cytotoxic Spill Kit[2].
-
Don Emergency PPE: Upgrade PPE to include a NIOSH-approved N95 or P100 respirator, chemical splash goggles, and heavy-duty utility gloves over standard chemotherapy gloves.
-
Containment (Liquid): Gently cover the spill with highly absorbent, plastic-backed spill pads. Causality: Throwing pads onto the spill can generate aerosols; lay them down gently from the outside edges moving inward.
-
Chemical Decontamination: Taxanes are resistant to standard alcohols. Clean the surface using a high-pH detergent or a 5.25% sodium hypochlorite (bleach) solution to chemically degrade the active compound, followed by a thorough rinse with deionized water and neutral detergent[7].
-
Disposal: Treat all spill cleanup materials—including the PPE worn during the cleanup—as Bulk Hazardous Waste and place them in the black RCRA container[2][6].
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 15433131, Taxayunnansin A" PubChem, [Link]
-
Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs" United States Department of Labor, [Link]
-
Secure Waste. "How To Dispose Off Chemotherapy Waste with Secure Waste" Secure Waste Medical Waste Management, [Link]
-
Daniels Health. "Guide to Cytotoxic Waste Compliance" Daniels Health, [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. securewaste.net [securewaste.net]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. Taxayuntin (Taxayunnansin A; 13-Decinnamoyltaxchinin B) | Terpenoids | 153229-31-3 | Invivochem [invivochem.com]
- 5. Taxayunnansin A | C35H44O13 | CID 15433131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. va.gov [va.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
